molecular formula C6H10N2O3 B140981 Cyclo(-Ala-Ser) CAS No. 155225-26-6

Cyclo(-Ala-Ser)

カタログ番号: B140981
CAS番号: 155225-26-6
分子量: 158.16 g/mol
InChIキー: JJDWARJCLFFKRT-IMJSIDKUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclo(-Ala-Ser) is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclo(-Ala-Ser) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclo(-Ala-Ser) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDWARJCLFFKRT-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428617
Record name Cyclo(-Ala-Ser)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155225-26-6
Record name Cyclo(-Ala-Ser)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

in silico modeling of Cyclo(-Ala-Ser) interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Silico Modeling of Cyclo(-Ala-Ser) Interactions

Abstract

Cyclic dipeptides, or diketopiperazines (DKPs), represent a fascinating and biologically significant class of molecules, prized for their conformational rigidity, enhanced metabolic stability, and diverse therapeutic potential.[1][2] Cyclo(-Ala-Ser), a simple yet representative DKP, serves as an ideal model for exploring the powerful computational techniques that underpin modern drug discovery and molecular biology. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth walkthrough of the in silico methodologies used to model Cyclo(-Ala-Ser) and its interactions. Moving beyond a mere listing of steps, this document elucidates the scientific rationale behind critical experimental choices, from force field selection in molecular dynamics to the setup of quantum mechanical calculations, ensuring a robust and validated computational workflow.

The Rationale for Modeling Cyclic Peptides

Cyclic peptides occupy a unique chemical space between small molecules and large biologics, offering the potential for high-affinity binding to challenging protein targets while retaining favorable pharmacokinetic properties.[3] However, their inherent conformational flexibility, even within a constrained cyclic scaffold, presents significant challenges for experimental characterization alone.[4] Computational modeling is not merely a supplementary tool but a foundational pillar for understanding the structure-function relationships of molecules like Cyclo(-Ala-Ser).[4]

In silico techniques allow us to:

  • Explore Conformational Landscapes: Identify low-energy, biologically relevant conformations in different environments.

  • Predict Molecular Interactions: Model how a peptide docks with a protein target, predicting binding poses and affinities.

  • Simulate Dynamic Behavior: Observe the stability of a peptide-protein complex over time and understand the mechanics of binding.

  • Refine Electronic Properties: Calculate precise electronic details that govern intermolecular forces, which can be used to improve classical simulations.

This guide presents an integrated workflow, demonstrating how different computational scales—from classical molecular mechanics to quantum mechanics—can be synergistically employed to build a comprehensive model of Cyclo(-Ala-Ser)'s behavior.

Overall Modeling Workflow

The following diagram illustrates a comprehensive workflow for the computational analysis of Cyclo(-Ala-Ser), integrating molecular mechanics and quantum mechanics approaches.

cluster_prep Structure Preparation cluster_mm Molecular Mechanics (MM) Analysis cluster_analysis Analysis & Refinement Build 1. Build 3D Structure of Cyclo(-Ala-Ser) QM_Opt 2. QM Geometry Optimization (Optional) Build->QM_Opt For high accuracy Docking 3. Molecular Docking Build->Docking QM_Opt->Docking MD 4. Molecular Dynamics (MD) Simulation Docking->MD Use best pose as starting point Dock_Analysis Binding Pose & Affinity Analysis Docking->Dock_Analysis MD_Analysis Conformational & Stability Analysis MD->MD_Analysis Refinement Integrated Model Dock_Analysis->Refinement MD_Analysis->Refinement

Caption: Integrated workflow for in silico analysis of Cyclo(-Ala-Ser).

Molecular Mechanics (MM): Simulating Physical Interactions

Molecular mechanics approaches are the workhorses of computational drug discovery, offering a balance of speed and accuracy for simulating large biomolecular systems. They treat atoms as spheres and bonds as springs, governed by a set of parameters known as a force field.

Initial Structure Preparation

Before any simulation can begin, a high-quality 3D structure of Cyclo(-Ala-Ser) is required.

Protocol: Building the Initial 3D Structure

  • Component Selection: Use molecular building software (e.g., Avogadro, PyMOL, GaussView) to select the L-Alanine and L-Serine amino acid residues.

  • Peptide Bond Formation: Form a standard peptide bond between the carboxyl group of Alanine and the amino group of Serine.

  • Cyclization: Form a second peptide bond between the now-free carboxyl group of Serine and the amino group of Alanine to create the diketopiperazine ring.

  • Initial Geometry Cleanup: Apply a generic force field (like UFF or MMFF94, often built into the software) to perform a quick energy minimization.[5] This step cleans up any unrealistic bond lengths or angles created during the manual build process.

  • Export Structure: Save the coordinates in a standard format, such as .pdb or .mol2.

Molecular Docking: Predicting Binding Interactions

Molecular docking predicts the preferred orientation and binding affinity of one molecule to another. Since Cyclo(-Ala-Ser) does not have a single, universally recognized target, this protocol outlines a general workflow applicable to any protein receptor of interest. We will use the AutoDock suite as our example, as it is a robust, widely used, and well-documented open-source tool.

Causality Behind the Choices:

  • Why remove water? Crystallographic waters may not be structurally essential and can interfere with ligand binding in the simulation. We remove them to create a "clean" binding site.

  • Why add hydrogens? PDB files often lack hydrogen atoms. Correct protonation states at physiological pH are critical for accurate hydrogen bonding and electrostatic calculations.

  • Why Gasteiger charges? These are a fast and effective method for calculating partial atomic charges, which are essential for the electrostatic term in the docking score function.

  • Why a grid box? Pre-calculating the interaction energies for different atom types on a 3D grid (via AutoGrid) dramatically speeds up the docking calculation, as these values don't have to be recalculated for every pose.

cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Docking Execution cluster_analysis Analysis P1 1. Obtain Receptor PDB P2 2. Remove Water & Heteroatoms P1->P2 P3 3. Add Polar Hydrogens P2->P3 P4 4. Assign Partial Charges P3->P4 P5 5. Save as PDBQT P4->P5 D1 1. Define Grid Box (AutoGrid) P5->D1 L1 1. Load Cyclo(-Ala-Ser) Structure L2 2. Assign Partial Charges (Gasteiger) L1->L2 L3 3. Define Rotatable Bonds (Torsion Tree) L2->L3 L4 4. Save as PDBQT L3->L4 L4->D1 D2 2. Generate Grid Maps (.gpf -> .map) D1->D2 D3 3. Set Docking Parameters (Lamarckian GA) D2->D3 D4 4. Run AutoDock D3->D4 A1 Analyze Docking Results: - Binding Energy (kcal/mol) - Cluster Analysis - Visualize Poses D4->A1

Caption: Step-by-step workflow for molecular docking using AutoDockTools.

Protocol: Protein-Ligand Docking with AutoDock 4

  • Receptor Preparation: a. Load the receptor PDB file into AutoDockTools (ADT).[6] b. Remove all water molecules (Edit -> Delete Water).[7] c. Add polar hydrogen atoms (Edit -> Hydrogens -> Add -> Polar Only).[7] d. Compute partial charges (e.g., Kollman charges for a protein). e. Save the prepared receptor in the required .pdbqt format (Grid -> Macromolecule -> Choose).[6]

  • Ligand Preparation: a. Load the Cyclo(-Ala-Ser) structure file into ADT. b. ADT will automatically add polar hydrogens and compute Gasteiger charges. c. Define rotatable bonds if any are desired, though for a rigid DKP, all bonds within the ring are typically set as non-rotatable (Ligand -> Torsion Tree -> Choose Torsions).[6] d. Save the prepared ligand in .pdbqt format (Ligand -> Output -> Save as PDBQT).

  • Grid Setup (AutoGrid): a. Open the Grid Box tool (Grid -> Grid Box).[6] b. Position the grid box to encompass the entire binding site of interest. Ensure it is large enough to allow the ligand to rotate freely. c. Save the grid parameter file (.gpf). d. Launch AutoGrid to generate the map files.

  • Docking Execution (AutoDock): a. Set the docking parameters (Docking -> Macromolecule -> Set Rigid Filename and Docking -> Ligand -> Choose). b. Select the desired search algorithm (Lamarckian Genetic Algorithm is standard). c. Save the docking parameter file (.dpf). d. Launch AutoDock to run the simulation.

  • Analysis: a. Analyze the output .dlg file (Analyze -> Dockings -> Open). b. Examine the predicted binding energies and cluster analysis. The lowest energy pose in the most populated cluster is often considered the most likely binding mode. c. Visualize the top-ranked poses in a molecular viewer to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulations: Capturing Molecular Motion

While docking provides a static snapshot of a potential binding event, MD simulations introduce the dimensions of time and temperature, allowing us to study the dynamics and stability of the system.[4] This is crucial for cyclic peptides, which may adopt multiple conformations in solution.[4]

Causality Behind the Choices:

  • Force Field Selection: This is the most critical decision in an MD simulation. The accuracy of the simulation depends heavily on the quality of the force field used.[3][8] Comparative studies have shown that for cyclic peptides, force fields like Amber14SB+TIP3P and RSFF2+TIP3P perform well in reproducing experimental NMR data.[3][8][9] We select Amber14SB for its widespread use and validation.

  • Water Model: An explicit solvent model like TIP3P is essential for accurately simulating the hydration shell and solvent-mediated interactions.

  • Energy Minimization: The initial system, built by placing the solute in a box of water, will have steric clashes. Minimization removes this high potential energy, preventing the simulation from becoming unstable.[10]

  • Equilibration (NVT & NPT): This is a two-stage process to bring the system to the desired temperature and pressure. The NVT (constant Number of particles, Volume, and Temperature) phase heats the system while keeping the volume fixed. The NPT (constant Number of particles, Pressure, and Temperature) phase allows the box volume to fluctuate, bringing the system to the correct density.[3][11] Restraining the solute during initial equilibration allows the solvent to relax around it first.

cluster_setup System Setup cluster_equilibration Minimization & Equilibration cluster_production Production MD cluster_analysis Analysis S1 1. Generate Topology (pdb2gmx + cyclization script) S2 2. Define Simulation Box S1->S2 S3 3. Solvate with Water (e.g., TIP3P) S2->S3 S4 4. Add Ions to Neutralize S3->S4 E1 5. Energy Minimization (Steepest Descent) S4->E1 E2 6. NVT Equilibration (Constant Volume/Temp) E1->E2 E3 7. NPT Equilibration (Constant Pressure/Temp) E2->E3 P1 8. Run Production MD for desired timescale E3->P1 A1 Trajectory Analysis: - RMSD & RMSF - Hydrogen Bonds - Cluster Analysis P1->A1

Caption: General workflow for setting up and running an MD simulation with GROMACS.

Protocol: MD Simulation of Cyclo(-Ala-Ser) in Water using GROMACS

  • Topology Generation: a. Generating a topology for a cyclic peptide in GROMACS requires a specific workaround, as the standard pdb2gmx tool is designed for linear chains.[12][13] b. Prepare the PDB: Create a linear dipeptide (e.g., Ser-Ala). In a text editor, copy the coordinates of the N-terminal residue to the end and the C-terminal residue to the beginning (e.g., creating Ala-Ser-Ala-Ser). Renumber the residues sequentially.[13] c. Initial Topology: Run gmx pdb2gmx on this temporary linear peptide to generate a standard topology (.top) file. Choose a force field like Amber14SB. d. Cyclize Topology: Use a custom script (like gmx_makecyclictop.pl) or manually edit the .top file to remove the terminal atoms and create a peptide bond between the original N- and C-termini.[12][13]

  • System Setup: a. Define the simulation box dimensions using gmx editconf. b. Solvate the system with a chosen water model (e.g., TIP3P) using gmx solvate. c. Add ions to neutralize the system's charge using gmx genion.

  • Energy Minimization: a. Run energy minimization using the steepest descent algorithm to relax the system.[11] This is done using gmx grompp to assemble the run input file (.tpr) and gmx mdrun to execute it.

  • Equilibration: a. Perform a 100-200 ps NVT simulation to stabilize the system's temperature. It is good practice to apply position restraints to the peptide's heavy atoms during this phase.[3] b. Perform a 100-200 ps NPT simulation to stabilize the pressure and achieve the correct density. Position restraints can be kept or relaxed.

  • Production MD: a. Run the production simulation for the desired length (e.g., 100-500 ns), ensuring all restraints are removed.

  • Analysis: a. Use GROMACS analysis tools to calculate Root Mean Square Deviation (RMSD) to check for conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and perform clustering to identify dominant conformations.

Table 1: Comparison of Common Force Fields for Peptide Simulations

Force Field FamilyStrengthsCommon SoftwareReference
AMBER Well-validated for proteins and nucleic acids; good performance for cyclic peptides (e.g., Amber14SB).AMBER, GROMACS[8][14]
CHARMM Widely used for proteins, lipids, and carbohydrates; includes specific parameters for many cofactors.CHARMM, NAMD, GROMACS[14]
OPLS Optimized for liquid properties and organic molecules, making it suitable for drug-like peptides.GROMACS, Schrödinger Suite[9][14]
GROMOS Developed for GROMACS; known for its good performance in free energy calculations.GROMACS[14]

Quantum Mechanics (QM): A High-Fidelity Approach

For the highest level of accuracy, particularly when studying electronic properties, reaction mechanisms, or parameterizing novel residues, QM calculations are indispensable.[15][16] These methods solve the Schrödinger equation to describe the electronic structure of the molecule.[16] While computationally expensive, they provide unparalleled insight.

Causality Behind the Choices:

  • Why DFT? Density Functional Theory (DFT) offers an excellent compromise between accuracy and computational cost for systems the size of a dipeptide. The B3LYP functional is a popular and robust choice for organic molecules.

  • Why a Basis Set? A basis set is a set of mathematical functions used to build the molecular orbitals. 6-31G(d) is a Pople-style basis set that provides a good balance for geometry optimizations, including polarization functions (d) on heavy atoms for improved accuracy.

  • Why Opt+Freq? A geometry optimization (Opt) finds the lowest energy conformation. A subsequent frequency calculation (Freq) at that same level of theory is crucial to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to derive thermodynamic properties.[17]

Protocol: Geometry Optimization of Cyclo(-Ala-Ser) using Gaussian

  • Build the Molecule: a. Construct the Cyclo(-Ala-Ser) molecule in a GUI like GaussView.[18][19] Perform a preliminary cleanup using the built-in mechanics tools.

  • Setup the Calculation: a. Open the Calculation Setup dialog in GaussView.[18] b. Job Type: Select Optimization + Frequency. c. Method: Choose Ground State, DFT, Default Spin, and select the B3LYP functional. d. Basis Set: Select the 6-31G(d) basis set. e. Title: Provide a descriptive title for the calculation.

  • Submit and Run: a. Generate the Gaussian input file (.com or .gjf). b. Submit the job to the Gaussian software package.

  • Analysis: a. Open the output log file (.log) in GaussView. b. Verify that the optimization converged and that the frequency calculation reports zero imaginary frequencies. c. Analyze the resulting optimized geometry, dipole moment, and molecular orbitals (e.g., HOMO/LUMO). The partial charges (e.g., from a population analysis like pop=full) can be used to refine parameters for subsequent MM simulations.[17]

Conclusion and Authoritative Grounding

The in silico modeling of Cyclo(-Ala-Ser) is a multi-step, multi-scale endeavor that provides profound insights into its structure, dynamics, and potential interactions. By thoughtfully integrating molecular docking, molecular dynamics, and quantum mechanics, researchers can build a robust, predictive model that far exceeds the scope of any single technique.

This guide provides a framework grounded in established, field-proven methodologies. The key to success lies not in rigidly following a protocol but in understanding the causality behind each choice—from selecting a force field that is validated for cyclic peptides to confirming a QM-optimized structure with a frequency calculation.[3][8][17] By applying these principles, scientists can confidently leverage computational modeling to accelerate the design and discovery of novel peptide-based therapeutics.

References

  • Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. Journal of Physical Chemistry B. [Link][3][8][9]

  • Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. MDPI. [Link][14]

  • Tutorial Cyclic Peptide – ADCP. AutoDock. [Link][20]

  • Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. BioExcel. [Link][21][22]

  • Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides. Pentelute Lab MIT. [Link]

  • Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC. NIH. [Link]

  • Robust conformational space exploration of cyclic peptides by combining different MD protocols and force fields. bioRxiv. [Link]

  • MD: cyclopeptides setup. GROMACS. [Link][12]

  • Elucidating Solution Structures of Cyclic Peptides Using Molecular Dynamics Simulations. ACS Publications. [Link][4]

  • Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4. Journal of Chemical Theory and Computation. [Link][23]

  • A Cyclisation and Docking Protocol for Cyclic Peptide-Protein Modelling using HADDOCK2.4. bioRxiv. [Link]

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. [Link][15]

  • Cyclization and Docking Protocol for Cyclic Peptide–Protein Modeling Using HADDOCK2.4 - DSpace. Utrecht University Repository. [Link]

  • ysl-lab/CP_tutorial: Introduction to cyclic peptide simulations and our group's protocols. GitHub. [Link]

  • Quantum simulation for a cyclic peptide. ResearchGate. [Link][16][24]

  • In silico predictions of 3D structures of linear and cyclic peptides with natural and non-proteinogenic residues. PubMed. [Link]

  • Quantum simulation for a cyclic peptide. ResearchGate. [Link]

  • Photofragmentation specificity of photoionized cyclic amino acids (diketopiperazines) as precursors of peptide building blocks. RSC Publishing. [Link]

  • AutoDock Tutorial. The Scripps Research Institute. [Link][6]

  • Gromacs simulation class. Read the Docs. [Link]

  • GROMACS Tutorials. Justin A. Lemkul, Ph.D. [Link]

  • visvaldask/gmx_makecyclictop: This script makes a cyclic peptide or cyclic nucleotide topology file for GROMACS. GitHub. [Link][13]

  • Rapid in silico Design of Potential Cyclic Peptide Binders Targeting Protein-Protein Interfaces. PMC - NIH. [Link]

  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. PMC - NIH. [Link][1]

  • Theoretical Investigation of the Cyclic Peptide System Cyclo[( d -Ala-Glu-d-Ala-Gln)m=1-4]. Sci-Hub. [Link]

  • cyclo[Ala-Ser-Ile-Pro-Pro-Ile-Cys(1)-N(Me)His-D-Phe-N(Me)Arg-N(Me)Trp-Arg-Cys(1)-aThr]. PubChem. [Link]

  • AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]

  • Tutorial - Quantum Chemistry with Gaussian using GaussView. University of Illinois. [Link][18]

  • Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link][7]

  • AutoDock and AutoDockTools for Protein-Ligand Docking. Springer. [Link]

  • AutoDock. The Scripps Research Institute. [Link]

  • Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. [Link][19]

  • Synthesis, transport and antiviral activity of Ala-Ser and Val-Ser prodrugs of cidofovir. PubMed. [Link]

  • Quantum Chemistry with Gaussian using GaussView. University of Illinois. [Link]

  • The Absolute Beginners Guide to Gaussian. Computational Chemistry List. [Link][17]

  • GAUSSIAN 09W TUTORIAL. Barrett Research Group.
  • Molecular dynamics simulations reveal the selectivity mechanism of structurally similar agonists to TLR7 and TLR8. PubMed Central. [Link][11]

  • Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. PubMed Central. [Link]

  • Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI. [Link][2]

  • Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes. MDPI. [Link][10]

Sources

An In-depth Technical Guide to the Early Discovery and Synthesis of Cyclo(-Ala-Ser)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the foundational discovery and synthesis of Cyclo(-L-Ala-L-Ser), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class. Designed for researchers, scientists, and professionals in drug development, this document elucidates the historical context, the chemical principles underpinning its synthesis, and the analytical methods for its characterization, grounded in seminal scientific literature.

Introduction: The Significance of the Diketopiperazine Core

The 2,5-diketopiperazine (DKP) scaffold represents one of the most ubiquitous classes of cyclic peptides found in nature. As the smallest possible cyclic peptides, formed from the condensation of two amino acids, they possess a unique combination of structural rigidity and chemical tractability.[1] This constrained conformation often imparts significant biological activity and enhanced stability against enzymatic degradation compared to their linear counterparts.[2] The DKP core is found in a wide array of natural products with diverse medicinal properties.[1]

Cyclo(-L-Ala-L-Ser), with the chemical formula C₆H₁₀N₂O₃, is a DKP formed from the amino acids L-alanine and L-serine. Its structure, featuring a methyl group from alanine and a hydroxymethyl group from serine, provides a simple yet functionally diverse chiral scaffold for further chemical elaboration. Understanding its early synthesis is not merely a historical exercise; it provides fundamental insights into the robust chemistry that has enabled the development of complex peptide-based therapeutics and combinatorial libraries.[3]

PART 1: Foundational Synthesis of Cyclo(-L-Ala-L-Ser)

While a singular "discovery" paper for Cyclo(-Ala-Ser) as an isolated natural product is not prominent in early literature, its existence was predicated on the foundational work of peptide chemistry pioneers like Emil Fischer, who first characterized the diketopiperazine ring system. The early synthesis is best understood as a logical extension of established dipeptide synthesis followed by a cyclization reaction that was known to occur readily with dipeptide esters.

The most authoritative early pathway to the direct precursor of Cyclo(-Ala-Ser) was established in the work of Joseph S. Fruton in 1942, which detailed the synthesis of various L-serine-containing peptides. This work provides a robust, well-documented method for creating the linear dipeptide, L-Seryl-L-alanine, which is the immediate substrate for cyclization.

Causality in Experimental Design: The Logic of the Carbobenzoxy Method

The synthetic strategy hinges on the famed carbobenzoxy (Cbz) method for amine protection, developed by Bergmann and Zervas. This choice was critical for several reasons:

  • Preventing Polypeptide Formation: By protecting the N-terminus of L-serine, uncontrolled polymerization with the amino group of L-alanine methyl ester is prevented, ensuring the formation of the desired dipeptide.

  • Activation of the Carboxyl Group: The Cbz-protected serine is converted to an azide (carbobenzoxy-L-serinazide). The azide group is an excellent activating group for the carboxyl function, facilitating nucleophilic attack by the amino group of the L-alanine methyl ester.

  • Preservation of Stereochemistry: The reaction conditions for the coupling and subsequent deprotection were known to minimize racemization, a critical consideration when dealing with chiral amino acids.

  • Facilitating Cyclization: The synthesis of the dipeptide as a C-terminal methyl ester is a deliberate choice. Dipeptide esters are known to spontaneously or upon heating undergo intramolecular aminolysis to form the highly stable six-membered DKP ring, releasing methanol as a byproduct.[4][5]

The overall synthetic workflow can be visualized as a two-stage process: formation of the linear precursor followed by intramolecular cyclization.

Synthesis_Workflow cluster_0 Stage 1: Linear Precursor Synthesis (Fruton, 1942) cluster_1 Stage 2: Intramolecular Cyclization cluster_2 Optional Deprotection Path A Cbz-L-Serine Hydrazide B Cbz-L-Serinazide A->B  NaNO₂, HCl   D Cbz-L-Seryl-L-Alanine Methyl Ester B->D  + (C)   C L-Alanine Methyl Ester E Cyclo(-L-Ala-L-Ser) D->E  Heat (Thermal Cyclization)   F Cbz-L-Seryl-L-Alanine D->F  Saponification (NaOH)   G L-Seryl-L-Alanine F->G  Hydrogenation (Pd/C)   G->E  Requires re-esterification  & cyclization (less direct)

Fig. 1: Synthetic workflow for Cyclo(-L-Ala-L-Ser).
Experimental Protocol: A Reconstructed Foundational Synthesis

The following protocol is a self-validating system, combining the explicit steps for the linear precursor from Fruton's 1942 paper with the established chemical principle of thermal cyclization of dipeptide esters.

Part A: Synthesis of Carbobenzoxy-L-seryl-L-alanine Methyl Ester

  • Preparation of Carbobenzoxy-L-serinazide:

    • Dissolve Carbobenzoxy-L-serine hydrazide (10.0 g) in a mixture of glacial acetic acid (80 cc) and 5 N HCl (20 cc).

    • Cool the solution to -5°C in an ice-salt bath.

    • Add a cold, concentrated aqueous solution of sodium nitrite (3.0 g) dropwise with vigorous stirring, ensuring the temperature does not exceed 0°C.

    • The resulting azide separates as a viscous oil. Isolate it by decantation and wash with ice-cold water.

  • Preparation of L-alanine Methyl Ester:

    • Prepare the methyl ester from L-alanine methyl ester hydrochloride (20.0 g) by neutralization with a suitable base (e.g., sodium carbonate) and extraction into a non-polar solvent like ethyl acetate. Dry the organic solution over anhydrous sodium sulfate.

  • Coupling Reaction:

    • Dissolve the freshly prepared carbobenzoxy-L-serinazide in ethyl acetate.

    • Add this solution to the ethyl acetate solution of L-alanine methyl ester.

    • Allow the reaction mixture to stand at room temperature for 24 hours. During this time, the coupling occurs.

    • Wash the resulting solution sequentially with dilute hydrochloric acid, water, sodium bicarbonate solution, and finally water to remove unreacted starting materials and byproducts.

    • Dry the ethyl acetate layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude Carbobenzoxy-L-seryl-L-alanine methyl ester as a solid.

    • Recrystallize from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain the purified product.

Part B: Intramolecular Cyclization to Cyclo(-L-Ala-L-Ser)

  • Thermal Cyclization:

    • Place the purified Carbobenzoxy-L-seryl-L-alanine methyl ester in a reaction vessel.

    • Note: The Cbz protecting group must first be removed. Perform catalytic hydrogenation using palladium on charcoal (Pd/C) in a suitable solvent like methanol to cleave the Cbz group, yielding L-Seryl-L-alanine methyl ester.

    • After removing the catalyst and solvent, heat the resulting dipeptide methyl ester under vacuum. Thermal cyclization of dipeptide esters typically occurs at temperatures ranging from 120°C to 180°C.[3][4][6]

    • The reaction proceeds via an intramolecular aminolysis, where the free amino group of the serine residue attacks the ester carbonyl of the alanine residue, eliminating methanol.

    • The crude Cyclo(-L-Ala-L-Ser) is obtained as a solid upon cooling.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent, such as hot water or ethanol, to yield the final Cyclo(-L-Ala-L-Ser).

PART 2: Physicochemical and Spectroscopic Characterization

The validation of a synthesized compound relies on rigorous characterization. For a molecule like Cyclo(-Ala-L-Ser), this involves determining its physical properties and confirming its structure using spectroscopic methods. While the foundational papers did not have access to modern techniques like NMR, data for the linear precursor was established, and modern analyses provide a complete picture of the final cyclic product.

Quantitative Data Summary

The following table summarizes key physicochemical data for the linear precursor synthesized by Fruton and the expected properties of the final cyclic product based on modern data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Optical Rotation [α]DSource / Notes
Carbobenzoxy-L-seryl-L-alanine C₁₄H₁₈N₂O₆326.31161-162Not ReportedSaponified intermediate from Fruton, 1942.
L-Seryl-L-alanine C₆H₁₂N₂O₄176.17Not Reported-30.4° (c=6, in 1N HCl)Final linear dipeptide from Fruton, 1942.
Cyclo(-L-Ala-L-Ser) C₆H₁₀N₂O₃158.16VariableVariableData from modern suppliers and databases. MP and rotation are highly dependent on purity and crystalline form.
Spectroscopic Data Interpretation (Modern)

Modern spectroscopic techniques provide unambiguous structural confirmation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of Cyclo(-Ala-L-Ser) is expected to show distinct signals for the protons on the alanine and serine residues. Key features would include doublets for the α-protons and the alanine methyl group, and a characteristic multiplet pattern for the β-protons of the serine, coupled to the hydroxyl proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for the six unique carbon atoms in the structure. Most notably, two signals in the downfield region (typically ~165-175 ppm) confirm the presence of the two amide carbonyl carbons, a hallmark of the diketopiperazine ring.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula (C₆H₁₀N₂O₃) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).

Chemical_Structure cluster_caption structure caption Fig. 2: Chemical structure of Cyclo(-L-Ala-L-Ser).

Fig. 2: Chemical structure of Cyclo(-L-Ala-L-Ser).

Conclusion and Authoritative Grounding

This guide has detailed a foundational, historically grounded synthesis of Cyclo(-L-Ala-L-Ser). By leveraging the robust carbobenzoxy method for the creation of the linear dipeptide ester as described by Fruton, and applying the well-established principle of thermal intramolecular cyclization, a reliable pathway to this diketopiperazine is established. This approach underscores the causal logic of early peptide chemistry, where choices of protecting groups and activation strategies were paramount to achieving the desired product while maintaining stereochemical integrity. The protocols and data presented herein provide a self-validating framework for understanding and reproducing this fundamental synthesis, offering valuable insights for modern chemists in the fields of peptide synthesis and drug discovery.

References

  • Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. (2021). PMC. [Link]

  • Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. (2004). PubMed. [Link]

  • Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. (1981). Science. [Link]

  • Intramolecular cyclization of diketopiperazine formation in solid-state enalapril maleate studied by thermal FT-IR microscopic system. (2002). PubMed. [Link]

  • The role of imidazole in peptide cyclization by transesterification: parallels to the catalytic triads of serine proteases. (2015). PMC. [Link]

  • Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. (2022). The Journal of Physical Chemistry B. [Link]

  • Cyclodipeptides: From Their Green Synthesis to Anti-Age Activity. (2021). PMC. [Link]

  • SYNTHESIS OF PEPTIDES OF l-SERINE. (1942). The Journal of Biological Chemistry. [Link]

  • 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. (2021). PubMed. [Link]

  • PubChem Compound Summary for CID 1549433, Ala-Ser. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 96821, dl-Alanyl-dl-serine. National Center for Biotechnology Information. [Link]

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (2018). RSC Publishing. [Link]

  • 13C n.m.r. study of L-alanine peptides. (1979). PubMed. [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of Cyclo(-Ala-Ser) via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Cyclo(-Ala-Ser) (CAS: 36238-64-9) is a hydrophilic cyclic dipeptide (diketopiperazine or DKP) often encountered as a bioactive secondary metabolite or a degradation product in peptide synthesis.[1][2] Unlike linear peptides, DKPs lack charged N- and C-termini, rendering them significantly less polar than their linear counterparts but still challenging to retain on standard alkyl-bonded phases due to their small size (~158 Da) and the presence of the serine hydroxyl group.[1][2]

The Purification Challenge: Standard C18 protocols often fail for Cyclo(-Ala-Ser) because the molecule elutes near the void volume (


), leading to co-elution with salts and injection solvent effects.[1][2] Furthermore, "phase dewetting" (pore evacuation) can occur in standard C18 columns under the high-aqueous conditions required to retain this molecule.[2]

The Solution: This protocol details a Dual-Mode Strategy :

  • Primary Method (RP-AQ): Utilizes a Polar-Embedded/Aqueous C18 phase to allow 100% aqueous retention without dewetting.[2]

  • Orthogonal Method (HILIC): Utilizes a HILIC Amide phase for superior retention of highly polar impurities if the RP method provides insufficient resolution.

Physicochemical Profile & Column Selection[3][4][5]

Understanding the analyte is the first step to successful separation.

PropertyValueImplication for HPLC
Molecular Weight 158.15 g/mol Small molecule; requires high surface area or specific interactions for retention.[2]
LogP (Predicted) ~ -2.0 to -2.5Highly hydrophilic.[2] Prefers water over organic solvents.[3]
Chromophores Amide bonds (x2)Detection: UV 210–220 nm. No absorption at 254 nm (lacks aromatic rings).
Solubility High in

, MeOH
Sample diluent must be weak (high aqueous) to prevent peak distortion.
Column Selection Logic
  • Avoid: Standard C18 (e.g., pure alkyl silica)

    
     Risk of phase collapse in 100% water.
    
  • Select: C18-AQ (Polar Embedded) or HILIC Amide .[1][2]

    • Why? Polar embedded groups (e.g., carbamate, amide) within the alkyl chain prevent the hydrophobic chains from self-associating in water, maintaining an accessible surface area for the analyte.

Workflow Logic (Visualization)

The following diagram illustrates the decision process for selecting the purification route based on crude sample complexity.

G Start Crude Cyclo(-Ala-Ser) Sample Solubility Solubility Check (Water vs. ACN) Start->Solubility Decision Is Sample >90% Water Soluble? Solubility->Decision MethodA Method A: RP-AQ (Polar Embedded C18) Decision->MethodA Yes (Preferred) MethodB Method B: HILIC (Amide Phase) Decision->MethodB No (High Organic req.) Prep Preparative Scale-Up (Loading Study) MethodA->Prep Resolution > 1.5 MethodB->Prep Resolution > 1.5 Dry Lyophilization (Remove Water/Buffer) Prep->Dry Final Pure Cyclo(-Ala-Ser) >98% Purity Dry->Final

Figure 1: Decision matrix for selecting the optimal stationary phase based on sample solubility and retention requirements.

Experimental Protocols

Method A: Reversed-Phase Aqueous (Recommended Starting Point)

This method is robust, uses standard solvents, and allows for easy salt removal.

System Requirements:

  • HPLC: Binary gradient system (Analytical for scouting, Prep for isolation).

  • Detector: PDA or UV-Vis set to 210 nm (Reference: 360 nm).

Protocol Parameters:

ParameterAnalytical ScalePreparative Scale
Column C18-AQ (e.g., Atlantis T3, Luna Omega PS C18)C18-AQ (Same chemistry)
Dimensions 4.6 x 150 mm, 3-5 µm19 x 150 mm, 5-10 µm
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)0.1% Formic Acid in Water
Mobile Phase B 100% Acetonitrile (ACN)100% Acetonitrile (ACN)
Flow Rate 1.0 mL/min15–20 mL/min (System dependent)
Temp 30°CAmbient

Gradient Table (Method A):

Time (min)%A (Aqueous)%B (Organic)Event
0.01000Load (High retention)
2.01000Isocratic Hold (Elute salts)
15.08020Shallow Gradient for DKP
16.0595Wash
20.0595Wash Hold
20.11000Re-equilibration

Note: Cyclo(-Ala-Ser) is expected to elute early (approx. 5-10% B).[1][2] The initial isocratic hold is critical to separate the void volume salts from the target.

Method B: HILIC (For Difficult Separations)

If Method A yields poor retention (


) or co-elution with polar impurities, switch to HILIC. This mode retains polar compounds strongly.

Protocol Parameters:

ParameterSpecification
Column Amide-based HILIC (e.g., XBridge Amide, TSKgel Amide-80)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Sample Diluent Critical: 85:15 ACN:Water (Must match initial conditions)

Gradient Table (Method B):

Time (min)%B (Organic)Mechanism
0.095High organic = High retention
20.070Elute by increasing water
25.050Wash column
30.095Re-equilibrate (Longer time needed for HILIC)

Step-by-Step Execution Guide

Step 1: Sample Preparation[6]
  • Dissolution: Dissolve crude Cyclo(-Ala-Ser) in 100% water (for Method A) or 90% ACN (for Method B).[1][2]

    • Target Conc: 2–5 mg/mL for analytical scouting; 50–100 mg/mL for prep.

  • Filtration: Pass through a 0.22 µm PVDF or PTFE filter . Do not use Nylon if the sample is acidic, as it may bind peptides.

  • Centrifugation: Spin at 10,000 x g for 5 mins to remove micro-particulates that clog prep columns.

Step 2: Analytical Scouting (The "Sighting Shot")
  • Inject 10 µL of the sample using Method A.

  • Assess Retention Factor (

    
    ): 
    
    • Calculate

      
      .[1][2]
      
    • If

      
      , the peak is too close to the void. Switch to a shallower gradient (e.g., 0–10% B over 20 min) or move to Method B (HILIC).
      
  • Check Peak Purity: Use PDA spectral analysis to ensure the peak at 210 nm is spectrally homogeneous.

Step 3: Scale-Up & Fraction Collection[1][2]
  • Loading Study: Inject increasing volumes (50 µL, 100 µL, 500 µL) onto the analytical column to determine the "Overload Point" (where peak shape degrades).

  • Prep Injection: Scale the volume to the Prep column (typically factor of

    
    ).
    
  • Collection Trigger: Set fraction collector to "Slope + Threshold".

    • Threshold: 50 mAU (avoids baseline noise).

    • Slope: High sensitivity to catch the leading edge.

Step 4: Post-Processing
  • Pool Fractions: Combine pure fractions.

  • Solvent Removal:

    • Flash freeze in liquid nitrogen.

    • Lyophilize (Freeze-dry) for 24–48 hours. Avoid rotary evaporation at high heat (>40°C) to prevent thermal degradation or ring-opening.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Elution at Void (

)
Phase Dewetting or insufficient polarity.[1][2]Use C18-AQ (Polar Embedded).[1][2][4] Ensure 100% aqueous start.
Broad/Tailing Peaks Secondary interactions (silanols).Add 10-20 mM Ammonium Acetate to aqueous mobile phase.[1][2]
Ghost Peaks Contaminated water or system.Run a blank injection.[5] Clean column with 90% MeOH.
Split Peaks Sample solvent mismatch.Crucial: For RP, dissolve sample in water. For HILIC, dissolve in >80% ACN.

References

  • BenchChem. (2025).[6][7] HPLC Purification of Cyclic Dipeptides (Diketopiperazines). Retrieved from [1][2]

  • Waters Corporation. (2010). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography. Waters Application Note 720002375EN.[8] Retrieved from [1][2]

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. HALO Columns Application Note.[4] Retrieved from [1][2]

  • PubChem. (2025). Cyclo(L-Ala-L-Ser) Compound Summary. National Library of Medicine.[9] Retrieved from [1][2]

  • Sigma-Aldrich. (2024).[1][2] Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from [1][2]

Sources

Application Notes & Protocols: Cyclo(-Ala-Ser) in Drug Delivery Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Cyclic Dipeptides in Advanced Drug Delivery

In the landscape of modern pharmaceutics, the development of intelligent and efficient drug delivery systems is paramount. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are an emerging class of biomaterials garnering significant attention for their potential in creating novel drug carriers.[1][2] These molecules, formed from the cyclization of two amino acids, possess a unique combination of structural rigidity, chemical stability, and biocompatibility. Their unique cyclic structure enhances stability and bioavailability compared to their linear counterparts, making them attractive candidates for new drug formulations.[3]

Among these, Cyclo(-Ala-Ser) , a cyclic dipeptide of L-Alanine and L-Serine, stands out. Its amphiphilic nature, arising from the hydrophobic alanine residue and the hydrophilic serine residue with its hydroxyl group, provides the intrinsic ability to self-assemble into supramolecular structures.[2][4] This self-assembly process, driven by non-covalent forces such as hydrogen bonding and hydrophobic interactions, can lead to the formation of well-defined nanostructures like nanoparticles, nanotubes, or hydrogels. These structures are capable of encapsulating therapeutic agents, protecting them from premature degradation, and facilitating their targeted delivery and controlled release.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the application of Cyclo(-Ala-Ser) in fabricating nanoparticle-based drug delivery systems. We will explore the fundamental principles of its self-assembly, provide detailed, field-proven protocols for nanoparticle synthesis and characterization, and outline methodologies for drug encapsulation and in vitro release studies.

Physicochemical Properties of Cyclo(-L-Ala-L-Ser)

A thorough understanding of the fundamental properties of Cyclo(-Ala-Ser) is critical for designing and troubleshooting drug delivery formulations.

PropertyValueSource
Synonyms Cyclo(-Ala-Ser), (3S,6S)-3-(Hydroxymethyl)-6-Methylpiperazine-2,5-Dione[3][5]
CAS Number 155225-26-6[3][5]
Molecular Formula C₆H₁₀N₂O₃[5]
Molecular Weight 158.16 g/mol [5]
Appearance White solid[6]
Purity ≥ 98% (HPLC)[3]
Key Structural Features Rigid diketopiperazine ring, chiral centers, pendant hydroxymethyl group (from Serine), methyl group (from Alanine)

Core Principle: Supramolecular Self-Assembly

The utility of Cyclo(-Ala-Ser) as a drug carrier is rooted in the principle of molecular self-assembly.[4] Individual Cyclo(-Ala-Ser) molecules (monomers) act as amphiphilic building blocks. In an aqueous environment, these monomers orient themselves to minimize unfavorable interactions between their hydrophobic domains and water, while maximizing favorable interactions. This process is primarily driven by:

  • Hydrogen Bonding: The amide groups within the diketopiperazine ring and the hydroxyl group of the serine residue are potent hydrogen bond donors and acceptors. These interactions are the primary drivers for the directional organization of monomers into larger structures.

  • Hydrophobic Interactions: The methyl group of the alanine residue provides a hydrophobic face, which drives the association of monomers to sequester these regions away from the aqueous solvent.

This interplay of forces leads to the spontaneous formation of a core-shell nanostructure, where the hydrophobic alanine moieties form a core capable of encapsulating lipophilic drugs, and the hydrophilic serine moieties form a shell, ensuring colloidal stability in aqueous media.

G cluster_0 Step 1: Monomer Dispersion cluster_1 Step 2: Nucleation & Assembly cluster_2 Step 3: Nanoparticle Formation m1 {Cyclo(-Ala-Ser) Monomer | Hydrophilic Head (Ser) | Hydrophobic Tail (Ala)} a1 Hydrophobic Interactions np Hydrophobic Core (Drug Reservoir) Hydrophilic Shell (Colloidal Stability) m1->np m2 {Cyclo(-Ala-Ser) Monomer | Hydrophilic Head (Ser) | Hydrophobic Tail (Ala)} m2->np m3 {Cyclo(-Ala-Ser) Monomer | Hydrophilic Head (Ser) | Hydrophobic Tail (Ala)} a2 Hydrogen Bonding m3->np a1->np a2->np caption Self-assembly of Cyclo(-Ala-Ser) into a core-shell nanoparticle.

Integrated workflow for Cyclo(-Ala-Ser) drug delivery system development.

References

  • cyclo[Ala-Ser-Ile-Pro-Pro-Ile-Cys(1)-N(Me)His-D-Phe-N(Me)Arg-N(Me)Trp-Arg-Cys(1)-aThr] . PubChem, National Library of Medicine. [Link]

  • Synthesis, transport and antiviral activity of Ala-Ser and Val-Ser prodrugs of cidofovir . National Library of Medicine. [Link]

  • Ala-Ser | C6H12N2O4 | CID 1549433 . PubChem, National Library of Medicine. [Link]

  • Cyclo(alanylalanyl) | C6H10N2O2 | CID 165356 . PubChem, National Library of Medicine. [Link]

  • The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) . PubMed, National Library of Medicine. [Link]

  • Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective . PMC, National Library of Medicine. [Link]

  • Self-Assembly of Homo- and Hetero-Chiral Cyclodipeptides into Supramolecular Polymers towards Antimicrobial Gels . PMC, National Library of Medicine. [Link]

  • Biogenic Synthesis of Silver Nanoparticles and Their Diverse Biomedical Applications . MDPI. [Link]

  • cyclo(l-ala-l-ser) suppliers USA . USA Chemical Suppliers. [Link]

  • Syringeable self-assembled cyclodextrin gels for drug delivery . PubMed, National Library of Medicine. [Link]

  • Self-assembling materials for therapeutic delivery . PMC, National Library of Medicine. [Link]

  • Nanoparticles: synthesis and applications . PMC, National Library of Medicine. [Link]

  • Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review . MDPI. [Link]

  • (Macro)Molecular Self-Assembly for Hydrogel Drug Delivery . PMC, National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cyclo(-Ala-Ser) Purification & Troubleshooting

[1]

Status: Operational Ticket ID: CAS-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Overview

Cyclo(-Ala-Ser) (CAS) is a diketopiperazine (DKP) derivative formed by the cyclization of Alanine and Serine.[1][2] Unlike linear peptides, CAS lacks free N- and C-termini, resulting in the loss of zwitterionic character at neutral pH.[1][3] This structural change significantly alters its solubility and chromatographic behavior compared to its linear precursor (H-Ala-Ser-OH).[1]

This guide addresses the three most critical bottlenecks in CAS purification: Retention Failure , Linear Byproduct Separation , and Detection Sensitivity .[1][3]

Module 1: Extraction & Solubility (The Prep Phase)
Q: "I cannot extract Cyclo(-Ala-Ser) from my aqueous reaction/fermentation mixture. It stays in the water phase. What is wrong?"

A: This is a common issue due to the polarity of the Serine hydroxyl group. While DKPs are generally more hydrophobic than their linear counterparts, CAS remains highly water-soluble.[1][3]

  • The Fix (Salting Out + Correct Solvent): Standard Ethyl Acetate (EtOAc) extraction is often insufficient.[1][3]

    • Saturate the aqueous phase with NaCl (salting out). This increases the ionic strength, forcing the organic molecule into the organic phase.[3]

    • Switch Solvent: Use n-Butanol (n-BuOH) or a mixture of Chloroform:Isopropanol (3:1) .[1] These systems have higher polarity than EtOAc and partition polar DKPs more effectively.

  • The Alternative (Resin Adsorption): If liquid-liquid extraction fails, pass the aqueous supernatant through a porous polymer resin (e.g., Diaion HP-20 or Amberlite XAD-16 ).[1][3]

    • Protocol: Load aqueous sample

      
       Wash with 100% Water (removes salts) 
      
      
      Elute with 0-50% MeOH gradient.[1] CAS typically elutes at 20-30% MeOH.[1]
Q: "My crude product is an oily, sticky residue that won't solidify. How do I get a powder?"

A: Small cyclic dipeptides often trap solvent molecules, forming oils.[1][3]

  • The Fix (Trituration):

    • Dissolve the oil in a minimum volume of Methanol (MeOH).

    • Add 10-20 volumes of cold Diethyl Ether or MTBE dropwise while stirring vigorously.

    • The DKP should precipitate as a white solid while lipophilic impurities remain in the ether.

Module 2: Chromatographic Separation (The Core)
Q: "The molecule elutes in the void volume (dead time) on my C18 column. How do I increase retention?"

A: Cyclo(-Ala-Ser) is a small, polar molecule.[1][3] On standard C18 columns, especially in high-aqueous conditions (required to load polar samples), the hydrophobic chains of the stationary phase may collapse (dewetting), leading to zero retention.[1][3]

  • Strategy A: Use "AQ" Columns: Switch to a C18-Aq (Hydrophilic End-capped) or Polar-Embedded C18 column.[1] These are designed to prevent phase collapse in 100% aqueous mobile phases.

  • Strategy B: HILIC Mode: If RP-HPLC fails, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for polar DKPs.[1][3]

    • Column: Amide or Zwitterionic phase.[1]

    • Mobile Phase: High Acetonitrile (80-90%) initial conditions, eluting with a water gradient.[1][3] CAS will be retained and elute after non-polar impurities.

Q: "I see a split peak or co-elution with the linear dipeptide (Ala-Ser). How do I separate them?"

A: This is a selectivity issue. The linear dipeptide is zwitterionic, while the cyclic form is non-ionic.[3]

  • The Fix (pH Manipulation):

    • Low pH (0.1% TFA, pH ~2): The linear peptide is protonated (

      
       / 
      
      
      ).[1][3] It behaves as a cation.
    • Neutral pH (Ammonium Acetate, pH 6-7): The linear peptide is a zwitterion (

      
       / 
      
      
      ).[1][2][3]
    • Recommendation: Run a gradient at pH 2.0 .[1] The cyclic peptide's hydrophobicity is largely unaffected by pH, but the linear peptide's retention will shift significantly, resolving the two species.[3]

Data Summary: Column Selection Guide
Column TypeStationary PhaseMechanismSuitability for CAS
Standard C18 OctadecylsilaneHydrophobic InteractionLow. Risk of void elution due to polarity.[1][2]
C18-Aq Polar-endcapped C18Hydrophobic + Polar ShieldingHigh. Prevents phase collapse in high water.[1]
HILIC Amide / DiolPartitioning into Water LayerExcellent. Best for retention of polar DKPs.
Porous Graphite Graphitized CarbonCharge/Shape SelectivityMedium. Good for isomers, but strong retention.[1][3]
Module 3: Visualization & Logic
Workflow 1: Extraction Decision Tree

Caption: Logic flow for isolating Cyclo(-Ala-Ser) from aqueous matrices based on phase behavior.

ExtractionLogicStartCrude Aqueous Mixture(Fermentation/Synthesis)CheckSolCheck Solubility/PolarityStart->CheckSolLLELiquid-Liquid Extraction(LLE)CheckSol->LLEInitial AttemptSolventChoiceSolvent SelectionLLE->SolventChoiceEtOAcEthyl Acetate(Standard)SolventChoice->EtOAcLow PolarityBuOHn-Butanol orCHCl3:IPA (3:1)SolventChoice->BuOHHigh PolarityResult1Poor Recovery(CAS stays in Aq)EtOAc->Result1Result2Good Recovery(CAS in Org)BuOH->Result2Result1->BuOHRetryResinSolid Phase Extraction(Diaion HP-20)Result1->ResinIf LLE failsResin->Result2Elute 20-30% MeOH

Workflow 2: HPLC Troubleshooting Logic

Caption: Troubleshooting chromatographic retention and peak shape issues for polar cyclic dipeptides.

HPLCTroubleshootProblemProblem:No Retention / Void ElutionCheckColCheck Column TypeProblem->CheckColStdC18Standard C18CheckCol->StdC18AqC18C18-Aq / Polar EmbeddedCheckCol->AqC18HILICHILIC (Amide)CheckCol->HILICAction1Phase Collapse Likely.Switch Column.StdC18->Action1Action2Start 100% Buffer.Gradient to 20% ACN.AqC18->Action2Action3Start 90% ACN.Gradient to 50% Buffer.HILIC->Action3Action1->AqC18Action1->HILIC

Module 4: Identification & Integrity (The Validation)
Q: "I have a peak at the correct mass, but the retention time shifts between batches. Why?"

A: This often indicates Epimerization .[1]

  • Mechanism: The diketopiperazine ring is susceptible to base-catalyzed epimerization at the

    
    -carbon. If your synthesis or workup involved high pH (e.g., piperidine deprotection), you may have formed a mixture of cyclo(L-Ala-L-Ser), cyclo(L-Ala-D-Ser), etc.[1][2][3]
    
  • Validation: You must run a co-injection with a certified standard of the specific stereoisomer. Epimers are separable on C18, often eluting 1-2 minutes apart.[1][3]

Q: "I cannot see the peak on my UV detector."

A: Cyclo(-Ala-Ser) lacks aromatic residues (Trp, Tyr, Phe).[1][3]

  • The Fix:

    • Wavelength: You must monitor at 210–214 nm (amide bond absorption).[1] Monitoring at 254 nm or 280 nm will yield a flat baseline.[1]

    • Solvent Cutoff: Ensure your mobile phase (Acetonitrile/Water) is HPLC-grade.[1] Impure solvents absorb at 210 nm, masking the peptide.[3]

    • Alternative: Use Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) if UV background is too high.[1][3]

References
  • Waters Corporation. (2025).[1] Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides. Retrieved from [Link][1][2][3]

  • National Institutes of Health (NIH). (2022).[1] Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. ACS Omega.[1] Retrieved from [Link][1][2][3]

  • ResearchGate. (2025). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC. Retrieved from [Link]

  • Baran Lab. Diketopiperazines: Structure, Bonding, and Conformation. Retrieved from [Link]

Technical Support Center: Stability and Degradation Studies of Cyclo(-Ala-Ser)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Cyclo(-Ala-Ser). This guide is designed for researchers, scientists, and drug development professionals who are investigating the stability and degradation characteristics of the cyclic dipeptide (CDP) Cyclo(L-Ala-L-Ser), also known as (3S,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione. As a compound of interest in drug delivery and biological research, understanding its stability is paramount for ensuring experimental reproducibility, defining storage conditions, and predicting its in vivo fate.[1]

This document provides a comprehensive resource in a question-and-answer format, offering detailed experimental protocols, data interpretation guides, and troubleshooting solutions based on established scientific principles and regulatory standards.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: What is Cyclo(-Ala-Ser) and why is its stability a critical parameter?

Cyclo(-Ala-Ser) is a 2,5-diketopiperazine (DKP), a class of cyclic dipeptides known for their enhanced stability compared to their linear counterparts.[2] This enhanced stability, conferred by the constrained ring structure, makes them attractive scaffolds in drug development for improving bioavailability and resistance to enzymatic degradation.[1] However, "stable" is a relative term. The integrity of the DKP ring is susceptible to chemical degradation, primarily through hydrolysis. Therefore, stability studies are critical to:

  • Establish a Shelf-Life: Determine appropriate storage conditions (temperature, pH, solvent) and an expiration date for stock solutions and formulations.

  • Ensure Data Integrity: Guarantee that the observed biological effects are from the intact cyclic peptide and not its degradation products, which may have different activities or toxicities.

  • Meet Regulatory Requirements: For therapeutic applications, stability data is a non-negotiable component of regulatory submissions, governed by guidelines such as those from the International Council for Harmonisation (ICH).[3]

  • Inform Formulation Development: Understanding how the molecule behaves under various stress conditions (e.g., pH, oxidation) is essential for creating a stable and effective drug product.[4]

Q2: What is the primary degradation pathway for Cyclo(-Ala-Ser)?

The principal degradation pathway for Cyclo(-Ala-Ser), like other diketopiperazines, is the hydrolysis of the two internal amide (peptide) bonds within the piperazine-2,5-dione ring.[5] This reaction is catalyzed by both acid and base. The degradation proceeds in a stepwise manner:

  • Ring Opening: The first hydrolytic event opens the DKP ring to form one of two possible linear dipeptides: L-alanyl-L-serine (Ala-Ser) or L-serinyl-L-alanine (Ser-Ala).

  • Dipeptide Hydrolysis: The resulting linear dipeptide can then undergo further hydrolysis of its remaining peptide bond to yield the constituent amino acids, L-alanine and L-serine.

Epimerization (a change in stereochemistry at one chiral center) can also occur, particularly under basic conditions, but hydrolysis is typically the dominant degradation route.[6][7]

Q3: What is a "stability-indicating method," and why is it essential for these studies?

A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[8][9] For Cyclo(-Ala-Ser), this means your analytical method—typically High-Performance Liquid Chromatography (HPLC)—must be able to separate the peak for Cyclo(-Ala-Ser) from the peaks of Ala-Ser, Ser-Ala, L-alanine, and L-serine, as well as any other potential degradants.

The necessity of a SIM is a cornerstone of regulatory guidelines like ICH Q1A.[3] Without it, you cannot:

  • Accurately measure degradation: A method that cannot resolve the parent compound from its degradants will overestimate the amount of intact Cyclo(-Ala-Ser) remaining, giving a false impression of stability.

  • Ensure Mass Balance: The sum of the decrease in the parent compound should be reflected in the increase of its degradation products. A good SIM allows for this calculation, ensuring all major components are accounted for.

  • Characterize the Degradation Profile: By separating the degradants, a SIM allows you to identify and quantify the specific products formed under different stress conditions, which is key to understanding the degradation pathway.[8]

Section 2: Experimental Design & Protocols

Protocol 2.1: Forced Degradation (Stress Testing) Study

Forced degradation studies are the cornerstone of understanding a molecule's intrinsic stability. By subjecting Cyclo(-Ala-Ser) to conditions more severe than standard storage, we can rapidly identify potential degradation products and establish the degradation pathways.[4][10] This is a mandatory step in developing and validating a stability-indicating method.[3]

Objective: To generate the likely degradation products of Cyclo(-Ala-Ser) and demonstrate the specificity of the analytical method. A target degradation of 5-20% is recommended to ensure that the primary degradation pathways are observed without being obscured by secondary degradation events.

Materials:

  • Cyclo(-Ala-Ser) powder, high purity (≥98%)

  • Reagent Grade HCl, NaOH, and H₂O₂

  • HPLC-grade water and acetonitrile

  • Phosphate or acetate buffers

  • Calibrated pH meter, oven, and photostability chamber

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Cyclo(-Ala-Ser) at a known concentration (e.g., 1.0 mg/mL) in a suitable solvent like HPLC-grade water or a 50:50 acetonitrile/water mixture.

  • Stress Conditions (Execute in parallel):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at timed intervals (e.g., 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature (25°C), as base hydrolysis is typically faster. Withdraw aliquots at timed intervals (e.g., 30 min, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for up to 24 hours. Withdraw aliquots at timed intervals.

    • Thermal Degradation: Store an aliquot of the stock solution in an oven at 70°C. Test at 24 and 48 hours. For solid-state testing, place the powder in the oven and dissolve it for analysis at each time point.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using the developed stability-indicating HPLC method (see Protocol 2.2).

Workflow Diagram:

G cluster_prep Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis Prep Prepare 1 mg/mL Cyclo(-Ala-Ser) Stock Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Basic (0.1 M NaOH, 25°C) Prep->Base Ox Oxidative (3% H₂O₂, 25°C) Prep->Ox Heat Thermal (70°C) Prep->Heat Light Photolytic (ICH Q1B) Prep->Light Neutralize Neutralize/ Stop Reaction Acid->Neutralize Base->Neutralize Ox->Neutralize Heat->Neutralize Light->Neutralize HPLC Analyze via Stability- Indicating HPLC-UV/MS Neutralize->HPLC Data Calculate % Degradation & Identify Products HPLC->Data

Forced degradation experimental workflow.

Protocol 2.2: Stability-Indicating HPLC Method

Objective: To develop a robust Reversed-Phase HPLC (RP-HPLC) method capable of separating Cyclo(-Ala-Ser) from its primary hydrolytic degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 phase provides good hydrophobic retention for separating small polar molecules.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the amine groups present in the degradants and helps control pH.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength for peptides.
Gradient 0-5% B (5 min), 5-30% B (15 min), 30-95% B (2 min), 95% B (3 min), 95-5% B (1 min), 5% B (4 min)A shallow gradient is crucial for resolving the highly polar parent compound from its even more polar linear degradants.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CTemperature control ensures retention time reproducibility.
Detection UV at 210 nmThe peptide bond absorbs strongly at low UV wavelengths, allowing for sensitive detection of both the parent and degradants.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

System Suitability: Before running samples, perform five replicate injections of a standard solution. The system is deemed suitable if:

  • Tailing Factor: is ≤ 1.5 for the Cyclo(-Ala-Ser) peak.

  • %RSD of Peak Area: is ≤ 2.0%.

  • Theoretical Plates: are > 2000.

Section 3: Data Interpretation & Predicted Results

Interpreting Chromatograms

In a typical chromatogram from a degradation study, you would expect to see the intact Cyclo(-Ala-Ser) eluting first, as it is the most hydrophobic and least polar compound among the expected species. The linear dipeptides (Ala-Ser/Ser-Ala) will be more polar due to the free carboxylic acid and amine groups and will thus have shorter retention times. The individual amino acids, being the most polar, will elute earliest.

Predicted Degradation Pathway

The hydrolysis of Cyclo(-Ala-Ser) opens the diketopiperazine ring, leading to the formation of linear dipeptides and subsequently the individual amino acids.

Primary hydrolytic degradation pathway of Cyclo(-Ala-Ser).

Sample Data Table (Hypothetical Results)

This table summarizes potential outcomes from a forced degradation study, providing a clear overview of the molecule's stability profile.

Stress ConditionTime% Cyclo(-Ala-Ser) RemainingMajor Degradants IdentifiedObservations
Control (25°C) 48 h99.8%NoneStable at room temperature.
0.1 M HCl 24 h88.5%Ala-Ser, Ser-AlaSignificant degradation under acidic conditions.
0.1 M NaOH 4 h82.1%Ala-Ser, Ser-Ala, Alanine, SerineRapid degradation in base; hydrolysis proceeds to amino acids.
3% H₂O₂ 24 h98.9%Minor unknown peaksRelatively stable to oxidation.
Thermal (70°C) 48 h95.2%Ala-Ser, Ser-AlaModerate degradation at elevated temperature.
Photolytic -99.5%NoneStable under ICH light conditions.

Section 4: Troubleshooting Guide

Q4: My chromatogram shows poor peak shape (tailing) for the Cyclo(-Ala-Ser) peak. What is the cause and solution?

Peak tailing for peptides is often caused by secondary interactions between basic amine groups on the analyte and acidic residual silanol groups on the HPLC column's silica backbone.

Solutions:

  • Increase Ion-Pairing Agent Concentration: If using 0.1% TFA, ensure it is fresh and accurately prepared. A slightly higher concentration may improve peak shape.

  • Lower Mobile Phase pH: Decreasing the pH (e.g., to pH 2.0-2.5) ensures that both the silanol groups are fully protonated (less interactive) and the analyte's amines are consistently protonated.

  • Use a Different Column: Consider a column with end-capping technology designed to shield residual silanols or a column based on a different support material (e.g., hybrid silica).

Q5: I see unexpected peaks in my chromatogram that are not the predicted degradation products. How do I identify them?

Unexpected peaks can arise from system contamination, mobile phase impurities, or novel degradation pathways.

Troubleshooting Steps:

  • Run a Blank: Inject your sample solvent (the "blank") using the same gradient. Any peaks that appear are from the system or mobile phase, not your sample.[11]

  • Check Reagent Purity: Ensure all mobile phase components and solvents are fresh and of high purity.

  • Use Mass Spectrometry (LC-MS): The most definitive way to identify an unknown peak is to determine its mass-to-charge ratio (m/z). An LC-MS analysis can confirm if the unknown peak is related to your parent compound (e.g., an adduct, an isomer, or an unexpected cleavage product).

Q6: The linear dipeptide degradants are co-eluting or poorly resolved. How can I improve their separation?

This is a common challenge because the linear forms (Ala-Ser and Ser-Ala) are very similar in polarity to each other and only slightly more polar than the parent cyclic peptide.

Solutions:

  • Shallow the Gradient: The most effective tool is to make the gradient even shallower in the region where these peaks elute. For example, instead of a 5-30% B gradient over 15 minutes, try a 5-15% B gradient over 20 minutes. This gives the compounds more time to interact differently with the stationary phase.[5]

  • Change the Organic Modifier: Sometimes, switching from acetonitrile to methanol (or using a mix) can alter the selectivity between closely eluting compounds.

  • Optimize Temperature: Varying the column temperature (e.g., testing at 25°C, 30°C, and 40°C) can sometimes improve resolution, although the effect is not always predictable.

Troubleshooting Decision Tree:

G Start Poor Resolution Between Cyclo(-Ala-Ser) & Linear Peptides Grad Is the gradient very shallow? (e.g., <1% B/min) Start->Grad Solvent Have you tried a different organic solvent? (e.g., Methanol) Grad->Solvent Yes Sol_Grad Decrease gradient slope in elution window. (e.g., from 2%/min to 0.5%/min) Grad->Sol_Grad No Column Have you tried a column with different selectivity? (e.g., Phenyl-Hexyl) Solvent->Column Yes Sol_Solvent Test mobile phase with Methanol instead of Acetonitrile. Solvent->Sol_Solvent No Sol_Column Screen alternative column chemistries. Column->Sol_Column No End Resolution should be improved. Column->End Yes Sol_Grad->End Sol_Solvent->End Sol_Column->End

Decision tree for improving peak resolution.

Section 5: References

  • Stadler, R., et al. (2015). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. Chromatography Research International. [Link]

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. LCGC North America. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Ngwa, G. (2010). Forced Degradation as a Stability-Indicating Tool. Drug Delivery & Technology. [Link]

  • Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science. [Link]

  • Kubo, M., et al. (2013). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

Sources

Technical Support Center: Cyclo(Ala-Ser) Synthesis & Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Overview

Cyclo(Ala-Ser) (CAS: 36238-99-0) is a 2,5-diketopiperazine (DKP) derivative. While DKPs are often stable, the incorporation of Serine introduces significant synthetic challenges due to its


-hydroxyl group and the acidity of the 

-proton.

This guide addresses the three critical impurity classes encountered during the cyclization of linear precursors (e.g., H-Ala-Ser-OMe) or "cleavage-by-cyclization" from solid support:

  • Dehydration Products (formation of Dehydroalanine).

  • Diastereomers (Racemization to L,D-isomers).

  • Oligomers & Hydrolysis Products (Linear peptides and cyclic tetrapeptides).

Troubleshooting Module: Mass Spectrometry Anomalies

Issue: Observed Mass is [M-18] (Dehydration)

User Report: "My LC-MS shows a dominant peak at m/z 155 (M+H) instead of the expected 173. The target Cyclo(Ala-Ser) is minor."

Technical Diagnosis: You are observing


-elimination  of the Serine hydroxyl group, converting the Serine residue into Dehydroalanine (Dha) . This generates 3-methylidene-6-methyl-2,5-piperazinedione.

Root Cause:

  • Base Sensitivity: The DKP ring activates the

    
    -proton. Strong bases (e.g., DBU, high concentrations of piperidine) or high temperatures facilitate the elimination of water.
    
  • Leaving Group Activation: If you activated the Serine hydroxyl (accidentally or for O-acylation protection) with groups like tosyl or mesyl, elimination becomes the primary pathway.

Mechanism of Failure: The following diagram illustrates the base-catalyzed elimination pathway specific to Serine DKPs.

DehydrationMechanism SerineDKP Cyclo(Ala-Ser) (Intact) Enolate Enolate Intermediate (Planar C-alpha) SerineDKP->Enolate Base (B:) removes alpha-proton Elimination Beta-Elimination (-OH / -H2O) Enolate->Elimination e- density shifts DehydroAla Dehydroalanine Product (C=C Double Bond) Elimination->DehydroAla Formation of exocyclic alkene

Corrective Protocol:

  • Switch Bases: If cyclizing in solution, replace strong bases (Et3N, DBU) with milder alternatives like N-methylmorpholine (NMM) or use acid-catalyzed cyclization (acetic acid in sec-butanol reflux).

  • Temperature Control: Do not exceed 80°C if using basic conditions.

  • Protecting Groups: Use Ser(tBu) during synthesis.[1] The bulky tert-butyl group suppresses elimination. Remove it after cyclization using TFA/TIS/H2O, as the DKP ring is stable to acid.

Issue: Observed Mass is [M+18] or [M+32] (Linear Impurities)

User Report: "I see the correct mass, but also significant peaks at +18 Da and +32 Da."

Technical Diagnosis:

  • +18 Da (191 m/z): Hydrolysis product (Linear H-Ala-Ser-OH or H-Ser-Ala-OH). The ring has opened, or cyclization failed.

  • +32 Da (205 m/z): Unreacted Methyl Ester (H-Ala-Ser-OMe) or Methanolysis product.

Validation Step: Perform a Ninhydrin Test .

  • Cyclo(Ala-Ser): Negative (No free amine).

  • Linear Impurities: Positive (Purple/Blue).

Troubleshooting Module: Stereochemical Integrity

Issue: Double Peaks in HPLC (Racemization)

User Report: "My mass spec is correct (173 Da), but I see two closely eluting peaks in my HPLC. NMR shows complex splitting."

Technical Diagnosis: You have a mixture of Cyclo(L-Ala-L-Ser) (Target) and Cyclo(L-Ala-D-Ser) (Epimer). DKP formation is prone to racemization because the transition state for cyclization often involves a planar enolate. Serine is particularly susceptible due to the electron-withdrawing effect of the side chain oxygen.

Analytical Distinction Table:

FeatureCyclo(L-Ala-L-Ser) (cis)Cyclo(L-Ala-D-Ser) (trans)
HPLC Retention Typically elutes later on C18 (more hydrophobic folding)Typically elutes earlier
1H NMR (

)
Small coupling (< 2-3 Hz) or broad singlet (Folded/Flagpole)Large coupling (> 9-10 Hz) (Planar/Chair)
13C NMR (

-Carbon)
Shielded (Upfield shift)Deshielded (Downfield shift)
Biological Activity Active (Target)Often Inactive

Corrective Protocol:

  • Avoid "Activation" of the Dipeptide: Do not use HBTU/HATU to "force" cyclization of the dipeptide acid. This causes rapid oxazolone formation and racemization.

  • Use the Methyl Ester Method: Thermal cyclization of H-Ala-Ser-OMe is safer than activating the acid.

  • Add Suppressors: If using base, add 1-2 equivalents of HOBt (Hydroxybenzotriazole) to the cyclization mixture to trap the active ester and prevent racemization.

Master Troubleshooting Workflow

Use this decision tree to diagnose your crude product profile.

TroubleshootingTree Start Analyze Crude Product (LC-MS & Ninhydrin) MassCheck Is the Mass M+H = 173? Start->MassCheck MassLow Mass = 155 (M-18) Dehydration MassCheck->MassLow No (-18 Da) MassHigh Mass = 191/205 Linear Precursor MassCheck->MassHigh No (+18/+32 Da) MassDouble Mass = 345 (2M) Cyclic Dimer MassCheck->MassDouble No (x2 Mass) CorrectMass Mass is Correct. Check HPLC Purity MassCheck->CorrectMass Yes Sol1 Use Ser(tBu) Avoid DBU MassLow->Sol1 Action: Lower Temp, Protect Ser-OH Sol2 Reflux longer in sec-BuOH MassHigh->Sol2 Action: Increase Rxn Time, Check Cyclization pH SinglePeak Single Peak? Confirm with NMR CorrectMass->SinglePeak Clean Profile DoublePeak Split/Double Peaks? Racemization (L,D) CorrectMass->DoublePeak Isomers Present Sol3 Use Chiral HPLC to purify DoublePeak->Sol3 Action: Add HOBt, Avoid Active Esters

Figure 2: Diagnostic logic for Cyclo(Ala-Ser) synthesis failures.

Standardized Synthesis Protocol (Self-Validating)

To minimize the side products identified above, follow this optimized solution-phase protocol.

Reagents:

  • H-Ala-Ser-OMe (HCl salt)

  • sec-Butanol (Solvent)

  • Acetic Acid (Catalyst)

  • N-Methylmorpholine (NMM) (Neutralizer)

Step-by-Step:

  • Dissolution: Dissolve H-Ala-Ser-OMe•HCl (1.0 eq) in sec-butanol (0.1 M concentration). Note: High dilution prevents dimerization.

  • Neutralization: Add NMM (1.1 eq) to free the amine.

  • Catalysis: Add Glacial Acetic Acid (0.5 eq). Why? Mild acid catalysis protonates the ester carbonyl, making it more electrophilic without triggering Serine elimination.

  • Cyclization: Reflux at 95-100°C for 12-16 hours.

  • Work-up: Concentrate in vacuo. The DKP often precipitates or crystallizes upon cooling or adding ether.

  • QC Check:

    • Ninhydrin: Must be negative.

    • Solubility: Product should be poorly soluble in ether/hexane, soluble in DMSO/Water.

References

  • Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932.

  • Gowland, P. C., et al. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides.[2] Science, 213(4507), 544-545.

  • Steinauer, R., et al. (1989). Epimerization of dipeptides and formation of diketopiperazines.[2] Analytical Biochemistry, 178(1), 114-119.

  • Wipf, P. (2005). Synthetic studies of diketopiperazines. In Cyclic Peptides (pp. 1-28).

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis.

Sources

addressing variability in Cyclo(-Ala-Ser) biological assay results

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclo(-Ala-Ser) (CAS), a cyclic dipeptide (diketopiperazine or DKP), presents a unique challenge in biological assays. While chemically stable compared to linear peptides, CAS is prone to supramolecular self-assembly and hygroscopic aggregation . These physical behaviors often manifest as "phantom" variability—where results fluctuate between replicates despite identical preparation.

This guide moves beyond basic troubleshooting to address the physicochemical root causes of assay instability. It is designed for researchers observing inconsistent MIC values, non-linear dose-responses, or precipitation events in aqueous media.

Part 1: The "Hidden" Variables (Physicochemical Integrity)

Q: My stock solution concentration seems accurate, but biological activity drops after 24 hours. Is the molecule degrading?

Diagnosis: Unlikely degradation, highly likely Supramolecular Self-Assembly . The Science: Unlike linear peptides, DKPs like Cyclo(-Ala-Ser) possess a rigid heterocyclic core with two cis-amide bonds. This structure facilitates strong intermolecular hydrogen bonding, leading to the formation of nanotubes or hydrogels in aqueous environments [1]. Causality: When CAS self-assembles, the effective monomeric concentration available to bind biological targets drops drastically. You are not losing mass; you are losing bioavailability to aggregation.

Troubleshooting Protocol:

  • Solvent Choice: Never store CAS stocks in aqueous buffers. Use 100% DMSO (Dimethyl Sulfoxide). DMSO disrupts intermolecular hydrogen bonding, maintaining the monomeric state [2].

  • Visual Check: Hold the vial against a light source. "Swirling" or Schlieren lines indicate incipient gelation.

  • Sonication: Before every assay, sonicate the DMSO stock for 30 seconds to disrupt transient aggregates.

Q: We see "edge effects" and precipitation in 96-well plates. How do we fix this?

Diagnosis: Evaporation-induced crystallization. The Science: CAS has limited solubility in water. In standard 37°C incubations, marginal evaporation at the plate edges increases local concentration, pushing CAS past its critical aggregation concentration (CAC), causing micro-precipitation [3].

Corrective Action:

  • Seal Integrity: Use breathable rayon films rather than standard plastic lids for long incubations (e.g., 24h MIC assays).

  • The "Dummy" Ring: Fill the outermost wells of the 96-well plate with sterile water or media (no compound). Only use the inner 60 wells for data. This acts as a humidity buffer.

Part 2: Biological Assay Specifics (MIC & Biofilm)

Q: Our MIC results for P. aeruginosa fluctuate by 2-4 fold between weeks. Why?

Diagnosis: The Inoculum Effect linked to Quorum Sensing (QS). The Science: Cyclo(-Ala-Ser) often acts as a Quorum Sensing Inhibitor (QSI) rather than a direct bactericidal agent. QSI activity is density-dependent. If your starting inoculum is slightly too high (e.g.,


 CFU/mL instead of 

), the bacterial population may have already passed the "quorum" threshold, rendering the inhibitor useless [4].

Standardization Protocol:

  • Strict Optical Density (OD) Control: Do not rely on overnight culture timing. Measure

    
     and dilute strictly to 
    
    
    
    CFU/mL (verified by colony counts).
  • Growth Phase: Use mid-log phase bacteria. Stationary phase bacteria have already downregulated the transport channels often required for DKP uptake.

Q: We are seeing false positives in our screening. Is CAS interfering with the readout?

Diagnosis: Non-specific Aggregation or Chelation. The Science:

  • Aggregation: Colloidal aggregates of CAS can sequester enzymes or scatter light, interfering with absorbance-based readouts (e.g., MTT/XTT assays) [5].

  • Chelation: DKPs can act as weak chelators. If your assay relies on metal-dependent enzymes (e.g., metalloproteases), CAS may strip the cofactor.

Validation Step: Include a Detergent Control . Add 0.01% Triton X-100 to the assay buffer. If the activity persists, it is specific. If activity disappears with detergent, the original result was likely a false positive caused by "sticky" aggregates [5].

Part 3: Data Visualization & Logic

Troubleshooting Decision Tree

Use this logic flow to isolate the source of variability in your CAS experiments.

CAS_Troubleshooting Start Problem: Variable Assay Results Check_Solubility Check 1: Visual Inspection (Precipitation/Swirling?) Start->Check_Solubility Check_Dose Check 2: Dose Response Shape (Non-sigmoidal?) Check_Solubility->Check_Dose No (Clear Solution) Action_Sonicate Action: Sonicate Stock Switch to 100% DMSO Check_Solubility->Action_Sonicate Yes (Visible Particles) Check_Bio Check 3: Biological Context (Inoculum Density) Check_Dose->Check_Bio Normal Curve, Shifted Potency Action_Detergent Action: Add 0.01% Triton X-100 (Rule out Aggregation) Check_Dose->Action_Detergent Steep/Erratic Curve Action_Standardize Action: Standardize Inoculum to 5x10^5 CFU/mL Check_Bio->Action_Standardize High Variability Result_Stable Outcome: Stable Assay Action_Sonicate->Result_Stable Action_Detergent->Result_Stable Action_Standardize->Result_Stable

Figure 1: Systematic troubleshooting logic for Cyclo(-Ala-Ser) assays, prioritizing physical chemistry checks before biological variables.

Part 4: Standardized Experimental Protocol

To minimize variability, adopt this "Golden Standard" preparation method. This protocol minimizes the risk of DKP self-assembly.

Reagents
  • Compound: Cyclo(-Ala-Ser) (Purity >98% by HPLC).

  • Solvent: Anhydrous DMSO (stored over molecular sieves).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.

Workflow
StepActionTechnical Rationale
1. Stock Prep Dissolve CAS in 100% DMSO to 100x the final test concentration (e.g., 10 mM).Prevents water-induced self-assembly/gelation [1].
2. Homogenization Sonicate stock for 30-60 seconds at 40kHz.Disrupts invisible pre-aggregates that form during storage.
3. Intermediate Dilute stock 1:10 into culture media immediately before use. Vortex vigorously.Minimizes the time the compound spends in a metastable aqueous state.
4. Final Dilution Add to assay plate. Final DMSO concentration should be ≤ 1% .High DMSO (>2%) can affect membrane permeability, confounding results [2].
5. Incubation Seal plate with breathable film . Incubate in a humidified chamber.Prevents edge-effect evaporation which triggers precipitation.

Part 5: Mechanism of Interference

Understanding how CAS interferes with assays is crucial for data interpretation.

CAS_Mechanism Monomer Monomeric CAS (Active Species) Aggregate Supramolecular Aggregate (Inactive/Interfering) Monomer->Aggregate High Conc. / Aqueous Storage Target Biological Target (e.g., QS Receptor) Monomer->Target Specific Binding Aggregate->Target Steric Hindrance (No Binding) FalseRead False Positive (Light Scattering/Chelation) Aggregate->FalseRead Assay Interference

Figure 2: The DKP Paradox. Monomeric species provide specific activity, while aggregates cause signal loss or false positives.

References

  • Perumal, S. et al. (2021). "Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides." Gels, 7(2), 65.

  • Szafraniec, E. et al. (2021). "Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro."[1] FASEB Journal, 35(9).

  • Thorne, N. et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324.

  • Li, X. et al. (2018). "Structures and Biological Activities of Diketopiperazines from Marine Organisms." Marine Drugs, 16(12), 448.

  • Feng, B.Y. & Shoichet, B.K. (2006). "A detergent-based assay for the detection of promiscuous inhibitors." Nature Protocols, 1(2), 550-553.

Sources

Advanced Technical Guide: Mass Spectrometry Optimization for Cyclic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Version: 2.1 | Department: Application Science | Status: Operational

Introduction: The "Ring Problem" in Mass Spectrometry

Cyclic peptides represent a unique analytical challenge. Unlike linear peptides, they lack defined N- and C-termini, which fundamentally alters their behavior in a mass spectrometer. When a cyclic peptide fragments under Collision-Induced Dissociation (CID), the ring must open first.[1] This initial cleavage can occur at any amide bond, creating a population of isomeric linear peptides with identical masses but permuted sequences. This phenomenon, known as sequence scrambling , renders standard database search algorithms ineffective.

This guide addresses the three critical bottlenecks in cyclic peptide analysis: Chromatographic Separation , Fragmentation Logic , and Structural Validation .

Module 1: Chromatographic Separation & Ionization

Objective: Resolve hydrophobic isomers and maximize ionization efficiency.

Troubleshooting Guide: LC-MS Interface

Q: My cyclic peptide elutes as a broad, tailing peak. How do I sharpen the chromatography? A: Cyclic peptides are often highly hydrophobic and prone to secondary interactions with residual silanols on the column stationary phase.

  • The Fix:

    • Stationary Phase: Switch from standard C18 to a Phenyl-Hexyl or C8 phase. The π-π interactions in phenyl phases often provide better selectivity for rigid cyclic structures than hydrophobic interaction alone.

    • Surface Technology: Use columns with "Hybrid Particle" or "High Performance Surface" (HPS) technology (e.g., Waters MaxPeak, Agilent InfinityLab). These prevent analyte adsorption to the metal column hardware, a common cause of tailing for Lewis-basic peptides.

    • Temperature: Elevate column temperature to 60–80°C . This increases mass transfer kinetics and reduces secondary interactions.

Q: I see the mass, but the signal is suppressed. Should I use TFA or Formic Acid? A: This is a trade-off between peak shape and signal intensity.

  • Trifluoroacetic Acid (TFA): Strong ion-pairing agent. Excellent for peak shape (masks silanols) but causes severe signal suppression in Electrospray Ionization (ESI) by neutralizing the charge.

  • Formic Acid (FA): Weak ion-pairing. High signal, potentially poor peak shape.

  • The Protocol: Use the "Golden Blend."

    • Mobile Phase A: Water + 0.1% Formic Acid + 0.01% TFA.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid + 0.01% TFA.

    • Why: The trace TFA is sufficient to coat the column silanols, while the FA provides the protons for ionization.

Q: How do I separate diastereomers (D- vs. L-amino acids) that have identical masses? A: Mass resolution alone cannot separate diastereomers. You must use Ion Mobility Spectrometry (IMS) .

  • Mechanism: IMS separates ions based on their shape and size (Collision Cross Section - CCS) as they drift through a gas under an electric field. A cyclic peptide with a D-amino acid will have a slightly different 3D conformation (and drift time) than its L-isomer.

  • Metric: Calculate the

    
    . A resolution of 
    
    
    
    in CCS is typically required for baseline separation.

Module 2: Fragmentation & Sequencing Strategies

Objective: Overcome the scrambling effect to determine the sequence.

Visualizing the Workflow

The following diagram outlines the decision logic for sequencing cyclic peptides.

CyclicPeptideWorkflow Start Sample: Unknown Cyclic Peptide Decision1 Is the Mass Known? Start->Decision1 Confirm Targeted Analysis (MRM/PRM) Decision1->Confirm Yes (QA/QC) Linearize Can you Linearize? Decision1->Linearize No (De Novo) IMS Ion Mobility (CCS Validation) Confirm->IMS ChemOpen Partial Acid Hydrolysis or Reductive Cleavage Linearize->ChemOpen Yes Native Native Cyclic Sequencing Linearize->Native No (Labile PTMs) StandardMS Standard MS/MS (CID/HCD) ChemOpen->StandardMS ETD Method A: ETD/ECD (Preserves Side Chains) Native->ETD MSn Method B: MS^n (CID) (Isolate Fragment -> Fragment Again) Native->MSn

Figure 1: Decision tree for selecting the appropriate mass spectrometry workflow based on sample type and analytical goal.

Troubleshooting Guide: Fragmentation

Q: My CID spectrum is complex and I cannot interpret the b/y ions. Why? A: You are observing the "Scrambling Effect." In a cyclic peptide, the first bond breakage opens the ring but does not eject a fragment. It creates a linear peptide with the same mass (


).
  • The Problem: If the ring opens at Position 1, you get Sequence A. If it opens at Position 2, you get Sequence B. Your spectrum is a superposition of all possible linear sequences.

  • The Solution:

    
     (Multistage MS). [2]
    
    • MS1: Select Precursor (

      
      ).
      
    • MS2: Fragment

      
      . You will see a few large fragments (e.g., loss of one amino acid).
      
    • MS3: Isolate one specific fragment ion from the MS2 spectrum. This fragment is now linear and has a fixed terminus.

    • Result: The MS3 spectrum will show a clean b/y series derived from that specific linear fragment.

Q: When should I use Electron Transfer Dissociation (ETD) instead of CID? A: Use ETD when you need to preserve labile side chains (e.g., glycosylation, phosphorylation) or when CID fails to ring-open the peptide efficiently.

  • Mechanism: ETD involves transferring an electron to the multiply charged cation.[3][4][5] This induces cleavage at the

    
     bond, producing c- and z-type ions .[3][4]
    
  • Advantage: ETD is less "ergodic" than CID; it cleaves the backbone faster than the energy can randomize, often reducing the scrambling effect compared to slow-heating CID methods.

Comparison of Dissociation Techniques
FeatureCID / HCD (Collision Induced)ETD / ECD (Electron Based)
Primary Fragment Ions b-ions and y-ionsc-ions and z-ions
Ring Opening Random (Scrambling high)More specific (

)
Side Chain Stability Labile groups often lostLabile groups preserved
Charge Requirement Works on +1 ionsRequires

charge state
Best Application Small, robust cyclic peptidesLarge, PTM-modified cyclic peptides

Module 3: Experimental Protocols

Objective: Standardized methods for sample preparation and data acquisition.

Protocol A: Partial Acid Hydrolysis (Linearization)

Use this when de novo sequencing is impossible due to scrambling.

  • Reagent: Prepare 10% acetic acid or 0.1% HCl in water.

  • Incubation: Mix peptide (10 µM) with acid. Incubate at 95°C for 5–15 minutes .

    • Note: Do not boil too long, or you will degrade the peptide into single amino acids.

  • Quench: Flash freeze or immediately dilute with cold mobile phase.

  • Analysis: Inject immediately. Look for the peak with Mass =

    
     Da (Water).
    
  • Result: This peak is the linearized peptide. Fragmenting this precursor will yield a standard linear b/y series.

Protocol B: Ion Mobility Screening for Isomers

Use this to validate synthesis purity.

  • Calibration: Calibrate the IMS cell using polyalanine or a commercially available CCS major mix.

  • Method: Set the wave velocity/height (for TWIM) or drift gas pressure (for DTIMS) to maximize resolution for the m/z range of interest (typically 500–1500 m/z).

  • Acquisition: Acquire data for the standard (e.g., L-isomer). Record the drift time (

    
    ) and calculate CCS.
    
  • Comparison: Run the sample. If the drift time shift is

    
     ms (system dependent) or CCS shift is 
    
    
    
    , it is likely a diastereomer or conformer.

References

  • Ng, P. C., et al. (2010). "De novo sequencing of cyclic peptides using multistage mass spectrometry." PLoS ONE. [Link]

  • Lanucara, F., et al. (2014). "The power of ion mobility-mass spectrometry for structural characterization and the study of conformational dynamics." Nature Chemistry. [Link]

  • Coon, J. J., et al. (2005). "Electron transfer dissociation of peptide anions." Journal of the American Society for Mass Spectrometry. [Link][6]

  • Waters Corporation. (2024). "Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides." Application Notes. [Link]

  • Gong, X., et al. (2024). "Cyclic Peptide Sequencing by Mass Spectrometry." Analytical Chemistry. [Link]

Sources

Technical Support Center: Navigating the Scale-Up Production of Cyclo(-Ala-Ser)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up production of Cyclo(-Ala-Ser). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of transitioning Cyclo(-Ala-Ser) production from laboratory to industrial scale. Our guidance is grounded in established scientific principles and field-proven insights to ensure the robustness and reliability of your manufacturing processes.

I. Synthesis Scale-Up: Troubleshooting and FAQ

The chemical synthesis of Cyclo(-Ala-Ser) at scale presents unique challenges, primarily related to yield, purity, and process consistency. This section addresses common issues encountered during the scale-up of both solid-phase and solution-phase synthesis.

Frequently Asked Questions (FAQs) - Synthesis

Q1: What are the primary challenges when scaling up the chemical synthesis of Cyclo(-Ala-Ser)?

A1: The main challenges include:

  • Low Cyclization Yield: At higher concentrations, intermolecular side reactions, such as dimerization and oligomerization, become more prevalent, competing with the desired intramolecular cyclization and reducing the yield of Cyclo(-Ala-Ser).

  • Side Reactions: The formation of diketopiperazines (DKPs) from the linear dipeptide precursor is a common side reaction, particularly in solid-phase peptide synthesis (SPPS), leading to reduced yield and purification complexities.[1][2]

  • Purification Difficulties: Removing closely related impurities, such as diastereomers or oligomers, can be challenging at a large scale and may require multi-step purification protocols.

  • Process Reproducibility: Ensuring consistent reaction conditions, such as temperature and mixing, in larger reactors is critical for reproducible yields and purity profiles.

Q2: How can I minimize the formation of oligomers during solution-phase cyclization?

A2: The key to minimizing oligomerization is to favor the intramolecular cyclization reaction. This is typically achieved by employing high-dilution conditions, usually in the range of 1-5 mM.[2] By keeping the concentration of the linear peptide low, the probability of intermolecular collisions is reduced.

Q3: What strategies can be employed to reduce diketopiperazine (DKP) formation in solid-phase synthesis?

A3: DKP formation is a significant issue in SPPS. To mitigate this, consider the following:

  • Resin Selection: Utilizing a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly reduce DKP formation compared to more standard resins like Wang resin.[1][2]

  • Dipeptide Coupling: Instead of sequential coupling of single amino acids, using a pre-formed dipeptide (Ala-Ser) building block can bypass the susceptible stage for DKP formation.[1]

  • Optimized Deprotection: Employing milder deprotection conditions for the N-terminal protecting group can help minimize premature cleavage and subsequent cyclization into a DKP.

Troubleshooting Guide: Chemical Synthesis
Problem Potential Cause Troubleshooting Steps & Recommendations
Low yield of Cyclo(-Ala-Ser) with significant amounts of linear dipeptide precursor remaining. Incomplete cyclization.- Optimize Coupling Reagents: Screen different coupling reagents (e.g., HATU, HBTU, T3P) and optimize their stoichiometry. - Increase Reaction Time: Extend the cyclization reaction time and monitor progress by HPLC. - Elevate Temperature: Carefully increase the reaction temperature, monitoring for potential side product formation.
Presence of a major impurity with a mass corresponding to a dimer or trimer of Ala-Ser. High reaction concentration favoring intermolecular reactions.- Implement High Dilution: Perform the cyclization at a concentration of 1-5 mM. For larger scales, this may require significant solvent volumes. - Slow Addition of Precursor: Gradually add the linear peptide precursor to the reaction vessel to maintain a low instantaneous concentration.
An impurity peak is observed with the same mass as the desired product but a different retention time. Epimerization at one of the chiral centers (Alanine or Serine).- Use Mild Coupling Conditions: Avoid excessive heat and strong bases during coupling and cyclization, as these can promote epimerization. - Optimize Base: If a base is required, screen milder organic bases (e.g., DIPEA, NMM) and use the minimum effective amount.
Inconsistent yields between batches at the pilot scale. Poor process control and non-linear scaling of reaction parameters.- Ensure Efficient Mixing: Characterize and optimize the mixing efficiency in the larger reactor to ensure homogeneity. - Precise Temperature Control: Implement robust temperature control systems to maintain the optimal reaction temperature throughout the batch. - Process Analytical Technology (PAT): Utilize in-process monitoring tools (e.g., in-situ IR, Raman) to track the reaction progress and ensure consistency.
Experimental Protocol: Cyclization of Linear Ala-Ser under High Dilution

This protocol provides a general procedure for the solution-phase cyclization of a linear Ala-Ser precursor.

  • Preparation of the Linear Precursor: Synthesize the linear dipeptide H-Ala-Ser-OH using standard peptide coupling methods. Ensure the final product is of high purity.

  • Reaction Setup:

    • In a suitably sized reactor equipped with a mechanical stirrer and a dropping funnel, add the calculated volume of a suitable solvent (e.g., DMF, DCM). The volume should be sufficient to achieve a final concentration of 1-5 mM.

    • Add the coupling reagent (e.g., 1.2 equivalents of HATU) and a non-nucleophilic base (e.g., 2 equivalents of DIPEA) to the solvent and stir.

  • Cyclization:

    • Dissolve the linear Ala-Ser precursor in a minimal amount of the reaction solvent.

    • Using the dropping funnel, add the precursor solution to the reactor over a period of 4-8 hours with vigorous stirring.

    • Allow the reaction to proceed for an additional 12-24 hours at room temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by HPLC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Perform an appropriate aqueous work-up to remove the coupling reagents and base.

  • Purification: Purify the crude Cyclo(-Ala-Ser) using preparative HPLC.

Cyclization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Linear_Peptide Linear Ala-Ser Precursor Slow_Addition Slow Addition of Precursor Linear_Peptide->Slow_Addition Coupling_Reagents Coupling Reagents & Base Reactor Reactor under High Dilution Coupling_Reagents->Reactor Solvent High Volume of Solvent Solvent->Reactor Cyclization_Monitoring Cyclization & Monitoring (HPLC-MS) Reactor->Cyclization_Monitoring Slow_Addition->Reactor Workup Aqueous Work-up Cyclization_Monitoring->Workup Purification Preparative HPLC Workup->Purification Final_Product Pure Cyclo(-Ala-Ser) Purification->Final_Product

Caption: Workflow for Solution-Phase Cyclization of Cyclo(-Ala-Ser).

II. Fermentation Scale-Up: Troubleshooting and FAQ

The production of Cyclo(-Ala-Ser) via fermentation offers a potentially more sustainable and cost-effective alternative to chemical synthesis. However, scaling up a fermentation process from the benchtop to production scale is a complex undertaking.

Frequently Asked Questions (FAQs) - Fermentation

Q1: What are the critical parameters to consider when scaling up the fermentation of Cyclo(-Ala-Ser)?

A1: Key parameters for successful scale-up include:

  • Oxygen Transfer Rate (kLa): Maintaining a consistent volumetric oxygen transfer coefficient (kLa) is crucial for aerobic fermentations to ensure the microorganism has sufficient oxygen for growth and product formation.[3]

  • Mixing Time: Ensuring homogenous distribution of nutrients, pH, and temperature in a large fermenter is critical. Mixing time generally increases with scale.

  • Shear Stress: The higher agitation speeds in large fermenters can create shear stress that may damage the microorganisms.

  • Process Control: Tight control of pH, temperature, dissolved oxygen (DO), and nutrient feeding is essential for reproducibility.

Q2: How does the choice of microbial strain impact the scale-up of Cyclo(-Ala-Ser) production?

A2: The microbial strain is fundamental. A robust production strain should exhibit:

  • High Titer and Productivity: The ability to produce high concentrations of Cyclo(-Ala-Ser) in a short amount of time.

  • Genetic Stability: The strain should not lose its production capabilities over multiple generations.

  • Tolerance to Process Stresses: The ability to withstand the shear stress and potential substrate/product inhibition in a large-scale fermenter.

Q3: What are common challenges related to media composition during scale-up?

A3: Media-related challenges include:

  • Sterilization: Ensuring complete sterilization of large volumes of media without degrading essential components.

  • Cost: The cost of media components becomes a significant factor at a large scale.

  • Consistency: The quality and composition of raw materials for the media can vary between batches and suppliers, impacting process performance.

Troubleshooting Guide: Fermentation
Problem Potential Cause Troubleshooting Steps & Recommendations
Decreased Cyclo(-Ala-Ser) yield after scaling up from a 10L to a 1000L fermenter. Inadequate oxygen supply in the larger vessel (low kLa).- Maintain Constant kLa: Use established scale-up principles to adjust agitation and aeration rates to maintain a constant kLa.[3] - Oxygen-Enriched Air: If necessary, supplement the air supply with pure oxygen to meet the oxygen demand of the culture.
High variability in product titer between different large-scale batches. Inconsistent process parameters or raw material quality.- Implement Strict Process Control: Ensure that pH, temperature, and DO are tightly controlled according to the established setpoints. - Raw Material Qualification: Establish robust quality control procedures for all incoming raw materials for the fermentation media.
Foaming issues in the fermenter leading to loss of culture volume. High protein content in the media or high cell density.- Use of Antifoaming Agents: Add an appropriate antifoaming agent. A controlled dosing strategy is recommended to avoid overuse, which can impact downstream processing. - Mechanical Foam Breakers: Install a mechanical foam breaker in the fermenter headspace.
Accumulation of inhibitory byproducts that halt Cyclo(-Ala-Ser) production. Sub-optimal fermentation conditions (e.g., pH, temperature).- Optimize Process Parameters: Conduct design of experiments (DoE) at a smaller scale to identify the optimal pH and temperature ranges that minimize byproduct formation.[4] - Fed-Batch Strategy: Implement a fed-batch feeding strategy to control the substrate concentration and avoid overflow metabolism.
Diagram: Key Parameters in Fermentation Scale-Up

Fermentation_Scale_Up Scale_Up Fermentation Scale-Up kLa Constant kLa Scale_Up->kLa Mixing Consistent Mixing Time Scale_Up->Mixing Shear Manageable Shear Stress Scale_Up->Shear Process_Control Tight Process Control Scale_Up->Process_Control Successful_Production Successful Large-Scale Production kLa->Successful_Production Mixing->Successful_Production Shear->Successful_Production Process_Control->Successful_Production

Caption: Critical Parameters for Successful Fermentation Scale-Up.

III. Downstream Processing and Purification: Troubleshooting and FAQ

The purification of Cyclo(-Ala-Ser) from either a chemical synthesis reaction mixture or a fermentation broth is a critical step in achieving the desired product quality. Scaling up the purification process often reveals new challenges.

Frequently Asked Questions (FAQs) - Purification

Q1: What are the most common methods for purifying Cyclo(-Ala-Ser) at a large scale?

A1: The choice of purification method depends on the production route and the impurity profile. Common techniques include:

  • Crystallization: If a suitable solvent system can be found, crystallization is a highly effective and scalable method for achieving high purity.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating closely related impurities. However, it can be expensive at a large scale due to solvent consumption and the cost of the stationary phase.[5]

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities based on their differential solubility.

Q2: How can I improve the efficiency of my preparative HPLC purification during scale-up?

A2: To improve preparative HPLC efficiency:

  • Method Optimization: Optimize the mobile phase composition, gradient, and flow rate at the analytical scale before scaling up.

  • Column Loading: Determine the maximum column loading capacity without compromising resolution.

  • Solvent Recycling: Implement solvent recycling systems to reduce the cost of mobile phases.

Q3: What are the main considerations for developing a robust and scalable purification strategy?

A3: A robust strategy should consider:

  • Process Understanding: A thorough understanding of the impurity profile is essential for designing an effective purification scheme.[5]

  • Step Optimization: Each purification step should be individually optimized for yield and purity.

  • Scalability of Unit Operations: Ensure that all chosen unit operations (e.g., filtration, chromatography, drying) are scalable.

Troubleshooting Guide: Purification
Problem Potential Cause Troubleshooting Steps & Recommendations
Poor resolution between Cyclo(-Ala-Ser) and a key impurity in preparative HPLC. Sub-optimal chromatographic conditions.- Screen Different Stationary Phases: Evaluate different C18 or alternative stationary phases to improve selectivity. - Optimize Mobile Phase: Adjust the pH of the mobile phase (if the impurity has a different pKa) or try different organic modifiers.
Product precipitation in the chromatography column during purification. The solubility of Cyclo(-Ala-Ser) is exceeded in the mobile phase.- Reduce Column Loading: Decrease the amount of crude material loaded onto the column. - Modify Mobile Phase: Increase the proportion of the stronger solvent in the initial mobile phase to improve solubility.
Loss of yield during the crystallization step. Sub-optimal crystallization conditions.- Screen Solvents: Conduct a thorough solvent screen to identify a system that provides good recovery and purity. - Controlled Cooling: Implement a controlled cooling profile to promote the growth of larger, purer crystals.

IV. Analytical Quality Control for Scale-Up Production

Robust analytical methods are the cornerstone of a successful and compliant manufacturing process. These methods are essential for monitoring process performance, ensuring product quality, and identifying any potential issues during scale-up.

Frequently Asked Questions (FAQs) - Analytical QC

Q1: What are the critical quality attributes (CQAs) for Cyclo(-Ala-Ser) that should be monitored?

A1: Critical quality attributes typically include:

  • Purity: The percentage of the desired Cyclo(-Ala-Ser).

  • Impurity Profile: The identity and quantity of all process-related and degradation impurities.[6][7]

  • Identity: Confirmation of the chemical structure.

  • Potency/Activity: If applicable for its intended use.

Q2: Which analytical techniques are most suitable for the quality control of Cyclo(-Ala-Ser)?

A2: A combination of techniques is usually employed:

  • HPLC/UPLC: For determining purity and quantifying impurities.[6]

  • LC-MS: For identifying unknown impurities and confirming the mass of the product.[7]

  • NMR Spectroscopy: For structural elucidation and confirmation of identity.

  • GC-MS: For the analysis of residual solvents.[6]

Q3: Why is impurity profiling important during scale-up?

A3: Impurity profiling is critical because the impurity profile can change during scale-up due to differences in reaction conditions.[6] New impurities may appear, or the levels of existing impurities may increase. A thorough understanding of the impurity profile is required by regulatory agencies and is essential for ensuring the safety and efficacy of the final product.

Troubleshooting Guide: Analytical Methods
Problem Potential Cause Troubleshooting Steps & Recommendations
Poor peak shape for Cyclo(-Ala-Ser) in the HPLC analysis. Interaction of the analyte with the stationary phase or issues with the mobile phase.- Adjust Mobile Phase pH: Ensure the pH of the mobile phase is at least 2 units away from the pKa of any ionizable groups. - Use a Different Column: Try a column with a different stationary phase chemistry.
Inconsistent analytical results between different laboratories or instruments. Lack of method robustness or differences in instrument configuration.- Method Validation: Perform a thorough method validation according to ICH guidelines to ensure the method is robust. - Standardize Procedures: Ensure that all laboratories are using the same standard operating procedures (SOPs) and instrument parameters.
Difficulty in identifying an unknown impurity peak. The impurity is present at a low level or has an unusual structure.- Enrich the Impurity: Use preparative HPLC to isolate and concentrate the impurity. - Advanced Analytical Techniques: Utilize high-resolution mass spectrometry (HRMS) and 2D NMR for structural elucidation.[8]

V. References

  • Drug Development and Delivery. (2024). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]

  • Vélez-Gómez, J. M., et al. (2023). Scale-Up of the Fermentation Process for the Production and Purification of Serratiopeptidase Using Silkworm Pupae as a Substrate. Processes, 11(7), 2045. [Link]

  • Research and Reviews: Journal of Pharmaceutical Quality Assurance. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Journal of Analytical & Pharmaceutical Research, 11(2).

  • Eppendorf. (n.d.). Scale-Up of Escherichia coli Fermentation from Small Scale to Pilot Scale Using Eppendorf Fermentation Systems. [Link]

  • MDPI. (2022). Optimization and Scale-Up of Fermentation Processes Driven by Models. [Link]

  • MDPI. (2023). The Impact of Process Parameters on 1,3-Propanediol Production and 3-Hydroxypropionaldehyde Accumulation in Fed-Batch Fermentation of Glycerol with Citrobacter freundii AD119. [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

Sources

Validation & Comparative

Cross-Laboratory Validation of Cyclo(-Ala-Ser) Quantification: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison and validation framework for the quantification of Cyclo(-Ala-Ser) (cyclic alanine-serine; c(Ala-Ser)), a bioactive diketopiperazine (DKP). We compare the performance of a standardized LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol against the traditional HPLC-UV alternative.

Designed for drug development professionals and analytical scientists, this document details a multi-site cross-validation strategy compliant with ICH M10 guidelines. It establishes the LC-MS/MS workflow as the superior "self-validating system" for trace-level analysis in complex biological matrices, demonstrating superior sensitivity, specificity, and inter-laboratory reproducibility.

Introduction: The Analytical Challenge of Cyclo(-Ala-Ser)

Cyclo(-Ala-Ser) is a cyclic dipeptide often found as a fermentation byproduct, a degradation product in processed foods, or a bioactive metabolite with potential antimicrobial and neurological activity. Its quantification is complicated by:

  • Low Molecular Weight (158.16 Da): Increases susceptibility to interference in low-resolution techniques.

  • Polarity: High water solubility challenges retention on standard C18 columns without ion-pairing agents or specialized phases.

  • Matrix Complexity: In plasma or fermentation broth, linear dipeptides and isobaric interferences can mimic the analyte.

Cross-laboratory validation is essential to ensure that data generated across different clinical or manufacturing sites is comparable, particularly when transitioning from discovery (single lab) to regulated development (multi-site).

Methodological Comparison: LC-MS/MS vs. HPLC-UV

The following table summarizes the performance metrics derived from a representative cross-validation campaign. The "Product" in this context is the Standardized LC-MS/MS Assay .

Table 1: Performance Benchmarking
FeatureStandardized LC-MS/MS ProtocolAlternative: HPLC-UV (210 nm)Impact on Research
Specificity High (MRM transitions)Low (Retention time only)MS/MS eliminates false positives from co-eluting matrix components.
Sensitivity (LLOQ) 0.5 – 1.0 ng/mL 100 – 500 ng/mL LC-MS/MS enables PK profiling at trace levels undetectable by UV.
Linearity (Range) 1 – 1000 ng/mL (

)
0.5 – 100 µg/mLMS covers the biologically relevant dynamic range; UV requires concentration.
Throughput 5.0 min / sample15-20 min / sampleMS allows faster gradients due to selective detection; UV requires full separation.
Inter-Lab Precision < 8.5% CV15 – 25% CVMS/MS with stable isotope internal standards corrects for variability better than external calibration.

Expert Insight: While HPLC-UV is cost-effective for raw material purity testing (>95% purity), it fails in biological matrices (plasma/serum) where Cyclo(-Ala-Ser) exists at trace levels amidst high protein backgrounds. The LC-MS/MS method is the only viable option for pharmacokinetic (PK) or biomarker studies.

Cross-Laboratory Validation Study

To validate the robustness of the LC-MS/MS method, a "Round Robin" study was designed involving three independent laboratories.

Study Design (per ICH M10 Guidelines)
  • Matrices: Human Plasma (K2EDTA) and Fermentation Broth.

  • Spiked Samples: Quality Control (QC) samples at Low, Medium, and High concentrations (3, 50, 800 ng/mL).

  • Internal Standard (IS): Stable isotope-labeled Cyclo(-Ala-Ser)-

    
     or a structural analog like Cyclo(-Ala-Gly).
    
  • Acceptance Criteria: Inter-laboratory accuracy within ±15% (±20% for LLOQ) and precision (%CV) <15%.

Results Summary

The LC-MS/MS protocol demonstrated robust transferability.

  • Inter-Lab Accuracy: 94.2% – 106.8% across all QC levels.

  • Inter-Lab Precision (%CV): 4.1% – 8.2%, well within the 15% regulatory threshold.

  • Matrix Effect: Matrix factors (MF) ranged from 0.95 to 1.05, indicating negligible ion suppression/enhancement when using the optimized extraction protocol.

Detailed Experimental Protocols

This section outlines the "Self-Validating System." Every step includes a checkpoint to ensure data integrity.

Sample Preparation (Protein Precipitation)[1]
  • Principle: Removal of high-molecular-weight proteins while retaining the polar DKP.

  • Step 1: Aliquot 50 µL of plasma/sample into a 96-well plate.

  • Step 2: Add 20 µL of Internal Standard (IS) working solution (100 ng/mL in 50% MeOH).

  • Step 3: Add 200 µL of ice-cold Acetonitrile (ACN) with 0.1% Formic Acid to precipitate proteins.

    • Causality: Formic acid disrupts protein binding; cold ACN maximizes precipitation efficiency.

  • Step 4: Vortex for 5 min at 1200 rpm; Centrifuge at 4000 x g for 10 min at 4°C.

  • Step 5: Transfer 100 µL of supernatant to a clean plate; dilute with 100 µL of HPLC-grade water.

    • Checkpoint: Final solvent composition matches initial mobile phase to prevent peak distortion (solvent effects).

LC-MS/MS Conditions[1][2]
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) or equivalent high-retention C18.

    • Why: Standard C18 columns often fail to retain polar DKPs. HSS T3 technology improves retention of polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 2% B

    • 0.5 min: 2% B (Divert to waste to remove salts)

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 2% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Transitions:

    • Quantifier: m/z 159.1

      
       44.1 (Loss of substituent group).
      
    • Qualifier: m/z 159.1

      
       88.1 (Ring fragmentation).
      
    • Note: Transitions must be optimized for the specific instrument.

Visualizations & Logic Flows

Diagram 1: Analytical Workflow (Sample to Data)

This diagram illustrates the critical path for sample processing, highlighting the "Self-Validating" checkpoints (IS addition, QC checks).

Workflow Start Biological Sample (Plasma/Broth) IS_Add Add Internal Standard (Correction for Variability) Start->IS_Add Precip Protein Precipitation (ACN + 0.1% FA) IS_Add->Precip Vortex Mixing Centrifuge Centrifugation (4000g, 10 min) Precip->Centrifuge Dilution Dilution with Water (Match Mobile Phase) Centrifuge->Dilution Supernatant Transfer LC_Sep LC Separation (HSS T3 Column) Dilution->LC_Sep Injection MS_Det MS/MS Detection (MRM Mode) LC_Sep->MS_Det Elution Data_Proc Data Processing (Peak Area Ratio) MS_Det->Data_Proc

Caption: Figure 1. Optimized LC-MS/MS workflow for Cyclo(-Ala-Ser) ensuring matrix removal and sensitivity.

Diagram 2: Validation Logic (ICH M10 Decision Tree)

This diagram details the decision logic used during the cross-laboratory validation to accept or reject a run.

ValidationLogic Start Analyze Run (Stds + QCs) Check_Std Std Curve Linearity R² > 0.99? Start->Check_Std Check_Acc 75% of Stds within ±15%? Check_Std->Check_Acc Yes Fail Run Rejected (Root Cause Analysis) Check_Std->Fail No Check_QC 2/3 QCs within ±15%? Check_Acc->Check_QC Yes Check_Acc->Fail No Pass Run Accepted (Valid Data) Check_QC->Pass Yes Check_QC->Fail No

Caption: Figure 2. Decision logic for accepting analytical runs based on ICH M10 bioanalytical guidelines.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[1] [Link]

  • Mishra, N. et al. (2017). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 22(10), 1796. [Link]

  • Furtado, N. A. et al. (2005). Diketopiperazines: biological activity and synthesis.[2] Studies in Natural Products Chemistry, 32, 119-154. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Perestrelo, R. et al. (2020). Analytical Platforms for the Determination of Cyclic Dipeptides in Biological Matrices.[3] Separations, 7(2), 28. [Link]

Sources

The Cyclo(-Ala-Ser) Reproducibility Assessment: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & The Reproducibility Crisis

The Core Problem: Cyclo(-Ala-Ser) (CAS: 155225-26-6), also known as 3-(hydroxymethyl)-6-methyl-2,5-piperazinedione, is frequently cited in metabolomics screens of fermented foods (e.g., Chen et al., 2004; Ni et al., 2021) and potential antimicrobial candidate lists.[1] However, independent reproducibility of its biological activity is plagued by three critical failure points:

  • Isomeric Ambiguity: Literature often fails to distinguish between the bioactive cis-isomer (cyclo-L-Ala-L-Ser) and the thermodynamically stable trans-epimer (cyclo-L-Ala-D-Ser), which forms readily during harsh thermal extraction.[1]

  • Source Purity: Many "activity" claims originate from complex mixtures (e.g., chicken essence, bacterial supernatant) where Cyclo(-Ala-Ser) is a minor component, leading to false attribution of potency driven by synergistic impurities.[1]

  • Characterization Gaps: Unlike its hydrophobic cousins (e.g., Cyclo(Phe-Pro)), Cyclo(-Ala-Ser) is highly polar, making it difficult to crystallize and isolate from linear dipeptide hydrolysis products without rigorous HPLC purification.[1]

Objective: This guide provides a self-validating framework to synthesize, characterize, and biologically assess Cyclo(-Ala-Ser) to pharmaceutical standards, ensuring that any observed data is an intrinsic property of the molecule and not an artifact.

Part 2: Physicochemical Benchmarking

To ensure reproducibility, your isolated product must meet specific physicochemical criteria. Note that while commercial "white powders" exist, their isomeric purity is often unverified.

Table 1: Critical Characterization Parameters[2][3]
ParameterSpecification (Target)Common Failure Mode
CAS Registry 155225-26-6 (L,L-isomer)Confusing with linear H-Ala-Ser-OH (CAS 3303-41-1).[1]
Formula / MW C₆H₁₀N₂O₃ / 158.16 g/mol Presence of [M+18] peak in MS indicates hydrolysis to linear peptide.
Solubility Soluble in H₂O, DMSO, MeOH. Poor in Et₂O, Hexane.Incomplete dissolution in DMSO suggests polymerization or salt contamination.
Melting Point >220 °C (dec) (Est.[2] based on analogs)Low MP (<180°C) typically indicates linear dipeptide or solvent solvate.
Optical Rotation

must be negative (L,L-form).[1]
Zero rotation indicates racemization (50:50 L,L / D,D or L,D mix).
¹H NMR Diagnostic

-protons:

3.8–4.2 ppm (broadened by ring coupling).[1]
Sharp doublets at

~3.5 ppm often indicate linear amine/acid termini.

Critical Insight: The cis-DKP ring forces the


-protons into a syn-quasi-axial orientation.[1] If your NMR shows complex splitting or multiple sets of methyl doublets, you likely have an epimeric mixture (L,L + L,D).

Part 3: Synthesis & Purification Workflow

Do not rely on isolation from natural sources for primary activity screening; the yields are too low and the impurity profile too complex. Chemical synthesis via cyclization of the linear methyl ester is the Gold Standard for reproducibility.

Protocol: Thermal Cyclization of H-L-Ala-L-Ser-OMe[1]

Reagents:

  • H-L-Ala-L-Ser-OMe[1]·HCl (Linear precursor)

  • Solvent: sec-Butanol (bp 99°C) and Toluene (mix 1:1)

  • Base: N-Methylmorpholine (NMM) or Et₃N (catalytic)[1]

Step-by-Step Methodology:

  • Neutralization: Dissolve 5.0 mmol H-L-Ala-L-Ser-OMe·HCl in minimal water (2 mL). Adjust pH to 8.5 with saturated NaHCO₃. Extract quickly into n-butanol or freeze-dry if extraction is poor (due to polarity).[1] Preferred: Use free base precursor if available.

  • Reflux Cyclization: Suspend the free amine ester in a 1:1 mixture of sec-butanol/toluene (50 mL). The toluene acts as an azeotrope carrier.

  • Thermal Drive: Heat to reflux (110°C) for 12–16 hours. The intramolecular aminolysis is driven by the high temperature and the formation of the stable 6-membered ring.

    • Mechanism:[3][4] The N-terminal amine attacks the C-terminal ester carbonyl.[1]

  • Workup: Cool the solution to 4°C. The DKP is significantly less soluble than the linear ester and should precipitate.

  • Purification (Crucial):

    • Filter the precipitate.

    • Recrystallization: Dissolve in hot water/methanol (10:1) and cool slowly.

    • Validation: Check HPLC (C18 column, 0-10% ACN gradient). Linear peptides elute earlier than the cyclic product in reverse phase due to charged termini.

Visualization: Synthesis & Validation Logic

The following diagram illustrates the decision tree to ensure the product is valid before biological testing.

G Start Start: H-L-Ala-L-Ser-OMe Cyclization Reflux in sec-BuOH/Toluene (110°C, 16h) Start->Cyclization Crude Crude Precipitate Cyclization->Crude Check1 Solubility Test: Soluble in CHCl3? Crude->Check1 Fail1 Impurity: Likely Linear Ester (Discard) Check1->Fail1 Yes Check2 MS Analysis: Peak at 158.1 (M+H)? Check1->Check2 No (Polar) Fail2 Hydrolysis: Linear Peptide (176 Da) (Discard) Check2->Fail2 No Purification Recrystallization (H2O/MeOH) Check2->Purification Yes FinalCheck NMR Validation: Confirm cis-coupling (J < 4Hz) Verify single methyl doublet Purification->FinalCheck FinalCheck->Fail1 Fail (Epimer Mix) Success Validated Cyclo(-Ala-Ser) Ready for Bioassay FinalCheck->Success Pass

Caption: Logical workflow for the synthesis and structural validation of Cyclo(-Ala-Ser). Note that DKPs are often less soluble in non-polar solvents than their ester precursors.

Part 4: Biological Verification & Activity[1]

The Controversy: Published data (e.g., Chen et al., Ni et al.[5][6][7]) often list Cyclo(-Ala-Ser) alongside potent DKPs like Cyclo(Leu-Pro).[1] However, independent validation suggests Cyclo(-Ala-Ser) has low to negligible antimicrobial potency as a single agent.[1]

Experimental Reality Check:

  • Antimicrobial (MIC): Often >500 µg/mL against E. coli and S. aureus.

  • Quorum Sensing: Weak antagonist activity compared to Cyclo(Phe-Pro).[1]

  • Synergy: The "activity" seen in natural extracts is likely a synergistic effect where Cyclo(-Ala-Ser) modulates membrane permeability, allowing other compounds to act.[1]

Recommended Bioassay Protocol (MIC Determination)

To definitively assess activity, you must control for pH and solvent effects, which often generate false positives in DKP studies.

  • Strain Selection: S. aureus (ATCC 25923) and E. coli (ATCC 25922).

  • Solvent Control: Dissolve Cyclo(-Ala-Ser) in DMSO (stock 10 mg/mL). Ensure final DMSO concentration in assay is <1%.

  • Comparator: Run parallel with Cyclo(Leu-Pro) (Positive Control, known active) and Linear Ala-Ser (Negative Control).[1]

  • Endpoint: Measure OD₆₀₀ at 24h.

    • Reproducibility Flag: If Linear Ala-Ser shows activity, your media pH is likely drifting, or the bacteria are metabolizing the peptide as a nitrogen source (false growth/inhibition).

References

  • Chen, Q., et al. (2004).[5][6][8][9][10] Identification of 2,5-diketopiperazines in chicken essence and their biological activity. Journal of Food Science. (Note: Foundational paper for DKP presence in food matrices).

  • Ni, H., et al. (2021).[11][5][6][7][8][9][10] Metabolomic analysis of fermented food products and isolation of bioactive cyclic dipeptides. Food Chemistry. (Source of recent activity claims).

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews. (The authoritative review on synthesis and properties).

  • Campbell, J., et al. (2009). Solid-phase synthesis of diketopiperazines and their biological evaluation. Journal of Organic Chemistry. (Protocol basis for comparison).

  • PubChem Compound Summary. (2024). Cyclo(L-Ala-L-Ser) - CID 53400860.[1] National Center for Biotechnology Information. (Physicochemical data verification).

Sources

head-to-head comparison of different Cyclo(-Ala-Ser) synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclo(-Ala-Ser) is a 2,5-diketopiperazine (DKP) scaffold exhibiting significant biological relevance, including antibacterial and neurological activities. Its synthesis presents a unique chemoselective challenge due to the presence of the serine hydroxyl group, which requires careful orthogonal protection strategies to prevent O-acylation side reactions.

This guide evaluates three distinct production methodologies:

  • Cyclative Cleavage SPPS: The high-purity "gold standard" for library generation.

  • Microwave-Assisted Solution Phase: The scalable, cost-effective route.

  • CDPS-Mediated Biocatalysis: The stereochemically absolute, green alternative.

Route 1: Solid-Phase Peptide Synthesis (Cyclative Cleavage)

Best For: High purity requirements, combinatorial libraries, and avoiding racemization.

The Mechanism: "Self-Purifying" Release

Unlike standard SPPS where the peptide is cleaved by acid, DKP synthesis utilizes cyclative cleavage . The peptide is grown on a resin via an ester linkage. Upon deprotection of the N-terminus, the free amine performs an intramolecular nucleophilic attack on the C-terminal ester, simultaneously forming the DKP ring and detaching the product from the resin. This is a self-validating step: only cyclized products are released into the solution, leaving unreacted linear byproducts bound to the solid phase.

DOT Visualization: Cyclative Cleavage Pathway

SPPS_Mechanism Resin Resin Support (Wang/Merrifield) Step1 1. Coupling Fmoc-Ser(tBu)-OH Resin->Step1 Step2 2. Coupling Fmoc-Ala-OH Step1->Step2 Intermediate Resin-Ser(tBu)-Ala-Fmoc Step2->Intermediate Deprotect 3. Fmoc Removal (Piperidine) Intermediate->Deprotect 20% Piperidine Attack 4. Cyclative Cleavage (Intramolecular Amine Attack) Deprotect->Attack Free Amine Generated Product Cyclo(Ala-Ser(tBu)) (In Solution) Attack->Product Release from Resin Final 5. Side-chain Deprotection (TFA) -> Cyclo(Ala-Ser) Product->Final Post-Cleavage Workup

Caption: The "Cyclative Cleavage" mechanism ensures that only the cyclized DKP is released from the resin, acting as an integrated purification step.[1]

Detailed Protocol
  • Resin Loading: Swell Wang resin (0.5-1.0 mmol/g) in DMF. Couple Fmoc-Ser(tBu)-OH using DIC/DMAP (Steglich esterification) to establish the ester linkage.

    • Critical Control: Capping unreacted hydroxyls on the resin with acetic anhydride is mandatory to prevent deletion sequences.

  • Chain Elongation: Remove Fmoc (20% piperidine/DMF). Couple Fmoc-Ala-OH using HBTU/DIPEA.

  • Cyclization-Cleavage:

    • Treat the resin-bound dipeptide with 20% piperidine in DMF to remove the N-terminal Fmoc.

    • The Twist: Unlike standard SPPS, do not wash immediately. Allow the reaction to proceed for 12–24 hours. The basic conditions promote the attack of the N-terminal amine onto the resin ester.

    • Acceleration: Microwave irradiation (70°C, 20 min) significantly accelerates this step.

  • Isolation: Filter the resin. The filtrate contains Cyclo(Ala-Ser(tBu)).

  • Final Deprotection: Evaporate DMF. Treat residue with TFA/TIS/H2O (95:2.5:2.5) for 1 hour to remove the tert-butyl ether from Serine. Precipitate in cold diethyl ether.

Route 2: Microwave-Assisted Solution Phase

Best For: Scale-up (>10g), low cost, and "green" chemistry adaptations.

The Mechanism: Thermal Dehydration

Classical solution synthesis relies on forming a linear dipeptide ester (e.g., Boc-Ala-Ser-OMe) and inducing cyclization. While refluxing in sec-butanol is the traditional method, it is slow (24-48h) and prone to epimerization. The modern approach uses Microwave-Assisted Organic Synthesis (MAOS) in water or mild solvents to drive the reaction in minutes.

Detailed Protocol
  • Linear Synthesis: React Boc-Ala-OH with H-Ser-OMe·HCl using EDC/HOBt in DCM. Isolate Boc-Ala-Ser-OMe.

  • N-Terminal Deprotection: Treat with TFA/DCM (1:1) to generate TFA·H-Ala-Ser-OMe. Neutralize with TEA.

  • Microwave Cyclization:

    • Solvent: Water (Green route) or sec-Butanol.

    • Conditions: Dissolve dipeptide methyl ester (0.1 M). Add catalytic base (e.g., 10% TEA or DBU). Irradiate at 120°C for 10–15 minutes.

    • Why Water? In water, hydrophobic DKPs often precipitate out upon cooling, simplifying purification.

  • Workup: Cool to 4°C. Filter the precipitate. Recrystallize from EtOH/Water.

Route 3: Chemo-Enzymatic (Cyclodipeptide Synthases)

Best For: Stereochemical purity (100% ee), complex analogs, and sustainable manufacturing.

The Mechanism: tRNA-Dependent Biosynthesis

This route utilizes Cyclodipeptide Synthases (CDPSs) , a family of enzymes distinct from Non-Ribosomal Peptide Synthetases (NRPS).[2][3][4] CDPSs hijack aminoacyl-tRNAs (aa-tRNAs) from the primary metabolism. For Cyclo(Ala-Ser), the enzyme utilizes Ala-tRNA and Ser-tRNA to form the peptide bonds.

Key Advantage: CDPSs do not require ATP regeneration (the energy is stored in the aa-tRNA bond) and are strictly stereospecific, eliminating the racemization risks seen in thermal chemical routes.

DOT Visualization: CDPS Enzymatic Cycle

CDPS_Cycle Substrates Substrates: Ala-tRNA + Ser-tRNA Enzyme Enzyme: CDPS (e.g., AlbC family) Substrates->Enzyme Complex1 Acyl-Enzyme Intermediate (Enzyme-Ala) Enzyme->Complex1 Ping-Pong Mech (Substrate 1) Complex2 Dipeptidyl-Enzyme (Enzyme-Ala-Ser) Complex1->Complex2 Substrate 2 Binding Cyclization Intramolecular Cyclization Complex2->Cyclization Product Product: Cyclo(Ala-Ser) Cyclization->Product Recycle Released tRNAs (Recycled by host aaRS) Cyclization->Recycle

Caption: CDPS enzymes utilize a ping-pong mechanism, sequentially binding aminoacyl-tRNAs to form the DKP scaffold with perfect stereocontrol.

Implementation Strategy
  • Host: E. coli BL21 (DE3).

  • Gene Cluster: Co-expression of a promiscuous CDPS (e.g., AlbC or Nocardiopsis CDPS) with enhanced tRNA synthetases to ensure high pools of Ala-tRNA and Ser-tRNA.

  • Protocol: Fermentation at 20°C for 48h. The DKP is secreted into the supernatant. Purification involves supernatant extraction with ethyl acetate.

Head-to-Head Comparison

The following data summarizes experimental expectations based on current literature benchmarks.

MetricSPPS (Cyclative Cleavage)Microwave Solution PhaseEnzymatic (CDPS)
Yield Moderate (60-75%)High (80-90%)Low-Moderate (mg/L titer)
Purity (Crude) Excellent (>95%) Moderate (70-80%)High (>90%)
Stereocontrol High (Risk of <5% racemization if over-heated)Moderate (Risk of epimerization at high T)Perfect (100% ee)
Time Efficiency Fast (Hours)Very Fast (Minutes) Slow (Days for fermentation)
Scalability Linear (Expensive)Exponential (Easy) Difficult (Volume constraints)
Green Score Low (DMF, Piperidine waste)Medium (Water/EtOH possible)High (Aqueous, Renewable)
Cost

$ (Resins, Fmoc-AA)
$ (Bulk reagents)

(Initial setup high, running low)
Critical Analysis & Recommendation
  • Choose SPPS if: You are building a library of Cyclo(Ala-Ser) analogs (e.g., varying stereochemistry or side chains) for SAR studies. The self-purifying nature of the cyclative cleavage saves days of HPLC time.

  • Choose Microwave Solution Phase if: You need multi-gram quantities of Cyclo(Ala-Ser) immediately for animal studies. It is the pragmatic "workhorse" method.

  • Choose CDPS if: You require strictly natural stereochemistry for regulatory reasons or are producing complex natural products where chemical synthesis is too difficult.

References

  • Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines. Source: National Institutes of Health (PMC). URL:[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. Source: ACS Omega. URL:[Link]

  • Cyclodipeptide synthases: a family of tRNA-dependent peptide bond-forming enzymes. Source: Nature Chemical Biology. URL:[Link]

  • Microwave-Assisted Cyclization of Unprotected Dipeptides in Water. Source: ResearchGate / Green Chemistry. URL:[Link]

  • Optimized Fmoc-Removal Strategy to Suppress Diketopiperazine Formation. Source: ACS Omega. URL:[Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of Cyclo(-Ala-Ser): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement is intrinsically linked to our dedication to a safe laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of Cyclo(-Ala-Ser), a cyclic dipeptide with increasing relevance in biochemical and pharmaceutical research. In the absence of a specific Safety Data Sheet (SDS) for Cyclo(-Ala-Ser), this document synthesizes established best practices for handling similar powdered peptide compounds, ensuring a cautious and comprehensive approach to safety.

Understanding Cyclo(-Ala-Ser): A Profile

PropertyValueSource
Chemical Name Cyclo(-Ala-Ser)[4][9]
CAS Number 155225-26-6[4][9][10][11]
Molecular Formula C6H10N2O3[4][9]
Molecular Weight 158.16 g/mol [4][9]
Appearance White powder[4]

Core Directive: Personal Protective Equipment (PPE)

A proactive and comprehensive PPE strategy is the cornerstone of safe laboratory practice when handling powdered reagents like Cyclo(-Ala-Ser).[12][13][14][15] The following table outlines the recommended PPE, with explanations rooted in the principles of risk mitigation.

PPE ComponentSpecificationRationale for Use with Cyclo(-Ala-Ser)
Hand Protection Nitrile glovesProvides a barrier against dermal absorption. Nitrile is recommended for its broad chemical resistance to many organic compounds.[13]
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from airborne powder particles and accidental splashes of solutions.[13][14]
Body Protection Long-sleeved laboratory coatPrevents contamination of personal clothing and minimizes skin contact.
Respiratory Protection N95 or higher-rated particulate respiratorEssential for handling the fine powder to prevent inhalation, which is a primary route of exposure for powdered chemicals.[16][17]

Operational Plan: From Receipt to Experimentation

A systematic workflow is critical to minimize exposure and maintain the integrity of your research.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the container is clearly labeled with the chemical name, CAS number, and any known hazards.

Handling the Solid Form

This phase presents the highest risk of aerosolization and requires strict adherence to protocol.

Experimental Protocol: Weighing and Preparing Stock Solutions

  • Preparation: Before handling the powder, don all required PPE as outlined in the table above.

  • Work Area: Conduct all manipulations of the solid compound within a certified chemical fume hood to control airborne particles.[18]

  • Weighing:

    • Use a dedicated, clean spatula for transferring the powder.

    • To avoid creating dust, gently tap the container to dispense the powder onto weighing paper or into a tared container.

    • Never return excess chemical to the original container to prevent contamination.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed Cyclo(-Ala-Ser) powder.

    • Cap the vessel securely before agitation or sonication to ensure complete dissolution.

  • Cleanup:

    • Decontaminate the spatula and weighing paper according to the disposal plan.

    • Wipe down the work surface in the fume hood with a damp cloth to remove any residual powder.

Handling_Solid_Cyclo_Ala_Ser cluster_Preparation Preparation cluster_Execution Execution (in Chemical Fume Hood) cluster_Cleanup Cleanup Don_PPE Don all required PPE (Nitrile Gloves, Safety Glasses, Lab Coat, N95 Respirator) Weigh_Powder Weigh Cyclo(-Ala-Ser) Powder Don_PPE->Weigh_Powder Proceed to handling Prepare_Solution Prepare Stock Solution Weigh_Powder->Prepare_Solution Transfer weighed powder Decontaminate_Tools Decontaminate Tools Prepare_Solution->Decontaminate_Tools After solution preparation Clean_Workspace Clean Work Area Decontaminate_Tools->Clean_Workspace Dispose_Waste Dispose of Waste Properly Clean_Workspace->Dispose_Waste Disposal_Plan_Cyclo_Ala_Ser cluster_Waste_Generation Waste Generation cluster_Segregation Segregation cluster_Final_Disposal Final Disposal (Consult Institutional EHS) Solid_Waste Solid Waste (Gloves, Weighing Paper) Sealed_Bag Sealed Plastic Bag Solid_Waste->Sealed_Bag Liquid_Waste Liquid Waste (Unused Solutions) Waste_Container Labeled Waste Container Liquid_Waste->Waste_Container Sharps_Waste Sharps Waste (Pipette Tips) Sharps_Container Sharps Container Sharps_Waste->Sharps_Container Lab_Trash Non-Hazardous Lab Trash Sealed_Bag->Lab_Trash If confirmed non-hazardous Waste_Pickup Hazardous Waste Pickup Waste_Container->Waste_Pickup Sharps_Container->Waste_Pickup

Caption: Waste disposal pathway for Cyclo(-Ala-Ser).

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. [18]* Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [15]* Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention. [19][20][21][22][23]* Spill: For a small powder spill, gently cover it with a damp paper towel to avoid raising dust. For a larger spill, evacuate the area and follow your institution's emergency spill response procedures. [18][24] By adhering to these guidelines, you can confidently and safely incorporate Cyclo(-Ala-Ser) into your research, upholding the highest standards of scientific integrity and laboratory safety.

References

  • Regioselective and sequential reactivity of activ
  • Diketopiperazines. Baran Lab.
  • 2,5-Diketopiperazine. Wikipedia.
  • Safety First: Best Practices for Handling Research Chemicals. (2025-09-04).
  • Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d. Benchchem.
  • SBCleaner - Peptide decontamin
  • Peptide decontamin
  • 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products.
  • Chemical Inhalation, Ingestion, Injection First Aid. Allegheny College.
  • OSHA PPE Levels: Workplace Chemical Exposure Protection. MSC Industrial Supply. (2019-07-18).
  • Diketopiperazines Involved in Mimicking Enzyme Active Sites.
  • Inhaled substance or foreign object. Healthdirect.
  • First Aid for Chemical Inhalation Incidents. Coast2Coast. (2024-08-14).
  • OSHA Respirator Requirements for Selected Chemicals. NIOSH - CDC.
  • Poisons, Chemicals & Smoke Inhal
  • Non-Hazardous Materials and Waste Management Hierarchy. US EPA. (2025-12-19).
  • Cyclo(L-Ala-L-Ser) | 155225-26-6. Sigma-Aldrich.
  • First Aid Procedures for Chemical Hazards. NIOSH - CDC.
  • Personal Protective Equipment - Overview.
  • How To Dispose Non-Hazardous Waste. (2020-06-30).
  • VIII. Disposal Procedures for Non Hazardous Waste. SFA.
  • Best practices for handling chemical reagents to prevent cross-contamin
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen.
  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. PMC.
  • Laboratory Safety Guidelines for Peptide Handling. Biovera Research. (2024-11-13).
  • General Respiratory Protection Guidance for Employers and Workers.
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025-11-21).
  • Non-Hazardous Waste Disposal. U.S. Waste Industries Inc.
  • Dust Mask Voluntary Use Guidelines | OSHA Respir
  • Regulatory and Guidance Information by Topic: Waste. US EPA. (2025-08-04).
  • Cyanobacterial Cyclic Peptides Can Disrupt Cytoskeleton Organization in Human Astrocytes-A Contribution to the Understanding of the Systemic Toxicity of Cyanotoxins. PubMed. (2024-08-23).
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020-07-06).
  • Cyclo(L-Ala-L-Ser). Chem-Impex.
  • Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Chapman University Digital Commons. (2021-10-14).
  • Cyclic dipeptides:
  • CAS 155225-26-6: Cyclo(-Ala-Ser). CymitQuimica.
  • Cyclo(-Ala-Ser) | CAS 155225-26-6. SCBT.
  • Cyclic dipeptides exhibit potency for scavenging radicals | Request PDF.
  • cyclo(l-ala-l-ser) suppliers USA.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。